Product packaging for 2-ethenyl-1-benzothiophene(Cat. No.:CAS No. 78646-50-1)

2-ethenyl-1-benzothiophene

Cat. No.: B3429910
CAS No.: 78646-50-1
M. Wt: 160.24 g/mol
InChI Key: UEPFNQXGOLWTAD-UHFFFAOYSA-N
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Description

2-Ethenyl-1-benzothiophene (CAS 6889-73-2) is a benzothiophene derivative with the molecular formula C10H8S and a molecular weight of 160.24 g/mol . This compound serves as a versatile chemical building block in organic synthesis and materials science. Benzothiophene scaffolds are of significant interest in medicinal chemistry; research indicates that structurally similar benzothiophene derivatives demonstrate potent biological activity, including effective inhibition of Staphylococcus aureus strains, among them drug-resistant forms like methicillin-resistant S. aureus (MRSA) . Furthermore, benzothiophene-based structures are key in developing advanced materials, as their fused aromatic systems can be utilized to synthesize novel polycyclic compounds with excellent thermal stability and deep blue light emission properties for potential application in optoelectronics . The ethenyl (vinyl) substituent at the 2-position provides a reactive site for further chemical modification, such as through polymerization or cross-coupling reactions, enabling the creation of more complex molecules and polymers for specialized research applications . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8S B3429910 2-ethenyl-1-benzothiophene CAS No. 78646-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPFNQXGOLWTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78646-50-1
Record name 2-ethenyl-1-benzothiophene
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Synthetic Strategies and Methodologies for 2 Ethenyl 1 Benzothiophene

Precursor Synthesis and Starting Material Design

The successful synthesis of 2-ethenyl-1-benzothiophene is contingent on the efficient preparation of key precursors, namely 2-substituted benzothiophenes and the corresponding ethenylating reagents. The design of these starting materials is crucial for ensuring high yields and selectivity in the subsequent cross-coupling steps.

Preparation of 2-Substituted Benzothiophenes

The primary precursors for the synthesis of this compound are 2-halobenzothiophenes, such as 2-bromo-1-benzothiophene and 2-iodo-1-benzothiophene. These compounds serve as electrophilic partners in cross-coupling reactions.

One common approach to synthesizing 2-substituted benzothiophenes involves the cyclization of 2-alkynyl thioanisoles. nih.gov For instance, the reaction of a terminal alkyne with 2-iodothioanisole (B1305124) via a Sonogashira coupling, followed by an electrophilic cyclization, can yield a variety of 2,3-disubstituted benzothiophenes. nih.gov A more direct method for preparing 2-halobenzothiophenes can be achieved through the direct halogenation of benzothiophene (B83047), although this can sometimes lead to mixtures of products. A more controlled synthesis of 4-bromobenzo[b]thiophene, for example, has been developed starting from 2-bromo-6-fluorobenzaldehyde, which undergoes an etherification followed by a Wittig reaction to form the benzothiophene ring. google.com

Another route to 2-substituted benzothiophenes is through the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878), catalyzed by copper(I) iodide. organic-chemistry.org Additionally, α-C-H functionalization of 2-iodochalcones using a copper acetate (B1210297) catalyst and a xanthate as the sulfur source provides an efficient pathway to 2-acylbenzo[b]thiophenes, which can be further modified. organic-chemistry.org

PrecursorSynthetic MethodKey ReagentsReference
2-BromobenzothiopheneBromination of benzothiopheneBromine chemicalbook.com
2-IodobenzothiopheneCommercially available- sigmaaldrich.com
2-Substituted benzothiophenesThiolation annulation of 2-bromo alkynylbenzenesSodium sulfide, CuI, TMEDA organic-chemistry.org
2-Acylbenzothiophenesα-C-H functionalization of 2-iodochalconesCu(OAc)2, Xanthate organic-chemistry.org
4-Bromobenzo[b]thiopheneEtherification and Wittig reaction2-bromo-6-fluorobenzaldehyde, chloromethylmercaptan google.com

Preparation of Ethenylating Reagents

The introduction of the vinyl group requires a suitable ethenylating reagent. For Suzuki-Miyaura coupling, potassium vinyltrifluoroborate is a commonly used reagent due to its stability and ease of handling. It can be prepared in good yields on a large scale by treating vinylmagnesium bromide with trimethyl borate, followed by reaction with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov

For Stille coupling, an alternative though less common approach due to the toxicity of organotin compounds, tributyl(vinyl)tin (B143874) is the reagent of choice. This and other organotin reagents are commercially available.

Cross-Coupling Reactions for Ethenyl Group Introduction

The installation of the ethenyl group at the 2-position of the benzothiophene ring is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the synthesis of this compound, this reaction involves the coupling of a 2-halobenzothiophene with an ethenylating reagent such as potassium vinyltrifluoroborate.

The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618). nih.govnih.gov A base, most commonly cesium carbonate or potassium carbonate, is required to facilitate the transmetalation step. nih.govnih.gov The reaction is often carried out in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF), and water. nih.govnih.gov These conditions have been shown to be effective for the vinylation of a wide range of aryl and heteroaryl halides, providing the desired styrene (B11656) derivatives in moderate to good yields. nih.govnih.gov While direct examples for this compound are not extensively detailed, the general applicability of this method to heteroaryl bromides suggests its utility in this specific synthesis. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Catalyst SystemBaseSolventTypical YieldReference
PdCl₂ / PPh₃Cs₂CO₃THF / H₂OModerate to Good nih.gov
Pd(OAc)₂ / PPh₃Cs₂CO₃THF / H₂OGood nih.gov
PdCl₂(dppf)·CH₂Cl₂t-BuNH₂i-PrOH / H₂OModerate to Excellent organic-chemistry.org

Heck Reaction and Variants

The Heck reaction provides a powerful tool for the vinylation of aryl halides. This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. For the synthesis of this compound, this would entail the reaction of a 2-halobenzothiophene with ethylene (B1197577) gas or a suitable vinyl equivalent.

The reaction is often catalyzed by palladium(II) acetate in the presence of a phosphine ligand. The choice of ligand can influence the reaction's efficiency and selectivity. While high pressures of ethylene can be a drawback, alternative vinylating agents can be employed. The reaction of 2-bromothiophene (B119243) with pent-4-en-2-ol, which serves as a vinyl alcohol equivalent, has been reported to yield the corresponding ketone after double bond migration, demonstrating the feasibility of coupling at the 2-position of a thiophene (B33073) ring.

Stille Coupling Approaches

The Stille coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it represents a viable strategy for the synthesis of this compound. rsc.orgmdpi.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide. rsc.orgmdpi.com In the context of synthesizing this compound, this would involve the coupling of a 2-halobenzothiophene with a vinylstannane reagent, such as vinyltributylstannane.

The general catalytic cycle of the Stille reaction begins with the oxidative addition of the organic halide to a palladium(0) complex. This is followed by a transmetalation step where the vinyl group from the organostannane is transferred to the palladium center, displacing the halide. The final step is a reductive elimination, which forms the desired this compound product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups on both coupling partners. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures. rsc.org

Reactant 1Reactant 2Catalyst SystemProductKey Features
2-Halobenzothiophene (e.g., 2-bromobenzothiophene)VinyltributylstannanePalladium(0) complex (e.g., Pd(PPh₃)₄)This compoundGood functional group tolerance; toxic tin byproducts.
2-IodothioanisoleTerminal AlkynePalladium catalyst2-AlkynylthioanisolePrecursor for cyclization to form substituted benzothiophenes. nih.gov

Direct Functionalization and Olefination Methods

Direct functionalization and olefination reactions provide alternative pathways to this compound, often starting from more readily available benzothiophene derivatives.

Wittig Reaction and Horner-Wadsworth-Emmons Olefination

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. Both reactions can be effectively utilized to introduce the ethenyl group at the 2-position of the benzothiophene core, starting from benzo[b]thiophene-2-carbaldehyde. mdpi.comresearchgate.net

The Wittig reaction employs a phosphorus ylide, typically generated by treating a phosphonium (B103445) salt (e.g., methyl-triphenylphosphonium bromide) with a strong base. This ylide then reacts with the aldehyde to form a betaine (B1666868) intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The phosphonate carbanion is generated by treating a dialkyl phosphonate (e.g., diethyl methylphosphonate) with a base. The resulting water-soluble phosphate (B84403) byproducts are also more easily removed during workup compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.org

A significant advantage of these methods is the readily available starting material, benzo[b]thiophene-2-carbaldehyde, which can be synthesized in high yield from methylthiobenzene. mdpi.comresearchgate.net

ReactionCarbonyl SubstrateReagentBaseProductByproduct
Wittig ReactionBenzo[b]thiophene-2-carbaldehydeMethyl-triphenylphosphonium bromideStrong base (e.g., n-BuLi)This compoundTriphenylphosphine oxide
Horner-Wadsworth-EmmonsBenzo[b]thiophene-2-carbaldehydeDiethyl methylphosphonateBase (e.g., NaH)This compoundDiethyl phosphate

Metal-Catalyzed Vinylic Functionalization

Direct C-H vinylation of the benzothiophene ring at the C2 position represents a highly atom-economical approach to this compound. This method avoids the pre-functionalization of the benzothiophene core, which is often required in cross-coupling reactions. Palladium catalysis has been shown to be effective for the C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides with various alkenes, including styrenes and acrylates. nih.gov While this has been demonstrated on the oxidized form of benzothiophene, it suggests the potential for similar reactivity on the parent heterocycle under appropriate conditions.

These reactions typically proceed via an electrophilic palladation at the electron-rich C2 position of the benzothiophene, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and a palladium(0) species. An oxidant is required to regenerate the active palladium(II) catalyst.

Rhodium-catalyzed C-H activation is another powerful tool for the formation of C-C bonds and has been utilized in the synthesis of various heterocyclic compounds. nih.gov While specific examples for the direct vinylation of benzothiophene to this compound using rhodium catalysts are not extensively reported, the general principles of rhodium-catalyzed C-H functionalization suggest its potential applicability.

Ring-Opening/Rearrangement Synthetic Pathways

The construction of the this compound skeleton can also be achieved through synthetic pathways that involve ring-opening or rearrangement of specifically designed precursors. For instance, electrophilic cyclization reactions of 2-alkynylthioanisole derivatives are a well-established method for synthesizing 3-halobenzo[b]thiophenes. nih.gov While this specific outcome does not directly yield the target molecule, it demonstrates the formation of the benzothiophene core through a cyclization event.

More complex, one-pot domino reactions have been reported for the synthesis of highly functionalized benzo[b]thiophenes. These can involve a sequence of reactions such as Knoevenagel condensation, Michael addition, and intramolecular Thorpe-Ziegler cyclization. youtube.com While these examples lead to more substituted derivatives, they highlight the potential of designing a precursor that, upon rearrangement or cyclization, could lead to the formation of the this compound structure.

Sustainable and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This includes the development of more efficient and recyclable catalysts, as well as the use of greener reaction media.

Catalyst Development for Enhanced Efficiency

A key focus in green chemistry is the development of highly active and recyclable catalysts that can minimize waste and energy consumption. For the synthesis of vinylarenes, which includes this compound, research has been directed towards creating recyclable catalyst systems for cross-coupling reactions. researchgate.netrsc.org This can involve immobilizing homogeneous catalysts on solid supports, allowing for easy separation and reuse. nih.gov For example, rhodium complexes have been immobilized on smectite clays (B1170129) for use in asymmetric hydroboration of vinylarenes, demonstrating the potential for recyclable catalytic systems. nih.gov

Furthermore, the development of catalysts that can operate under milder conditions and with lower catalyst loadings contributes to a more sustainable process. The use of visible-light photocatalysis is an emerging green method for the synthesis of benzothiophenes, as it can often proceed at ambient temperature and utilizes light as a renewable energy source. nih.gov The development of efficient photocatalytic systems for the vinylation of benzothiophenes would represent a significant advancement in the green synthesis of the target compound.

Green Chemistry ApproachKey FeaturePotential Application to this compound Synthesis
Recyclable CatalystsImmobilization of metal catalysts on solid supports. rsc.orgnih.govSustainable Stille or direct vinylation reactions.
PhotocatalysisUse of visible light to drive reactions at ambient temperature. nih.govEnergy-efficient direct C-H vinylation.
High-Efficiency Catalytic SystemsLowering catalyst loading and reaction times.Reduced cost and environmental impact of synthesis.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and often toxic organic solvents. The development of solvent-free and aqueous reaction conditions represents a significant step towards more sustainable chemical manufacturing. While specific literature detailing the solvent-free or aqueous synthesis of this compound is limited, established green chemistry protocols for analogous reactions, such as the Wittig reaction, provide a strong foundation for its potential synthesis.

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.comlibretexts.org The synthesis of this compound via this route would typically involve the reaction of 2-benzothiophenecarboxaldehyde with a suitable phosphorus ylide, such as methylenetriphenylphosphorane.

Solvent-Free Wittig Reaction:

Solvent-free Wittig reactions are typically conducted by grinding the solid reactants together or by heating a mixture of the reactants in the absence of a solvent. udel.eduwvu.edu In such a scenario, one of the reactants, often the aldehyde, may act as a semi-solvent. For the synthesis of this compound, this would involve the direct reaction of 2-benzothiophenecarboxaldehyde with a phosphonium salt and a solid base.

A general procedure for a solvent-free Wittig reaction might involve:

Reactant 1 Reactant 2 Base Condition
2-Benzothiophenecarboxaldehyde Methyltriphenylphosphonium bromide Solid Potassium Phosphate (tribasic) Grinding/Heating

Aqueous Wittig Reaction:

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Aqueous Wittig reactions have been successfully demonstrated for a variety of aldehydes. sciepub.com These reactions are often facilitated by the use of water-soluble phosphonium salts or by carrying out the reaction in the presence of a phase-transfer catalyst. A one-pot aqueous Wittig reaction for the synthesis of this compound could be envisioned to proceed by mixing 2-benzothiophenecarboxaldehyde, a phosphonium salt, and a base in an aqueous medium. sciepub.comorganic-chemistry.org

A representative aqueous Wittig reaction could be set up as follows:

Substrate Reagent Base Solvent
2-Benzothiophenecarboxaldehyde Methyltriphenylphosphonium bromide Sodium Bicarbonate (aq. solution) Water

Photocatalytic and Electrocatalytic Synthesis Methods

Photocatalysis and electrocatalysis are rapidly emerging fields in organic synthesis that offer green alternatives to traditional methods by using light or electricity, respectively, to drive chemical reactions. These techniques can often be performed under mild conditions and can reduce the need for harsh reagents.

Photocatalytic Synthesis:

Visible-light photocatalysis has been employed for the synthesis of various substituted benzothiophenes. rsc.org While a direct photocatalytic synthesis of this compound has not been extensively reported, photocatalytic cross-coupling reactions represent a promising avenue. For instance, a photocatalyzed Heck-type reaction between a 2-halobenzothiophene and a vinylating agent could potentially yield the desired product. The development of green methods for the synthesis of 2-substituted benzoxazoles and benzothiazoles using a solvent-free sonication approach has also been reported, highlighting the potential of alternative energy sources in heterocyclic synthesis. nih.gov

Electrocatalytic Synthesis:

Electrosynthesis offers another powerful tool for green chemistry by replacing chemical oxidants and reductants with electricity. While the direct electrocatalytic synthesis of this compound is not well-documented, related electrochemically induced reactions have been explored. For example, the electrochemical synthesis of 2-substituted chroman-4-ones has been demonstrated, showcasing the potential of electrochemistry in the functionalization of heterocyclic systems. researchgate.net The application of electrocatalytic methods to the vinylation of benzothiophene precursors, such as 2-halobenzothiophenes, could provide a future pathway for the synthesis of this compound.

Reactivity and Mechanistic Studies of 2 Ethenyl 1 Benzothiophene

Electrophilic Addition Reactions to the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group is a region of high electron density, making it a nucleophile that is susceptible to attack by electrophiles. youtube.com This reactivity is typical of alkenes and leads to a variety of addition products.

Halogenation Mechanisms

The halogenation of 2-ethenyl-1-benzothiophene with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds via an electrophilic addition mechanism characteristic of alkenes. youtube.com This reaction occurs readily without the need for a Lewis acid catalyst, which would typically be required for the halogenation of the aromatic benzothiophene (B83047) ring. libretexts.orgkhanacademy.org

The mechanism involves the following steps:

Polarization and Electrophilic Attack : As a halogen molecule (X₂) approaches the electron-rich double bond of the ethenyl group, the π electrons of the alkene induce a dipole in the X-X bond. The alkene's π bond then attacks the partially positive halogen atom (δ+), leading to the heterolytic cleavage of the X-X bond. libretexts.org

Formation of a Bridged Halonium Ion : A cyclic halonium ion intermediate is formed, where the halogen is bonded to both carbons of the original double bond. This bridged structure prevents the formation of a discrete carbocation and dictates the stereochemical outcome of the reaction.

Nucleophilic Attack : The resulting halide ion (X⁻) acts as a nucleophile and attacks one of the carbons of the bridged halonium ion from the side opposite to the bridge. libretexts.org This backside attack results in an anti-addition , where the two halogen atoms are added to opposite faces of the original double bond.

The final product is a vicinal dihalide, 1,2-dihalo-1-(1-benzothiophen-2-yl)ethane. The reaction is stereospecific, with the anti-addition being the exclusive pathway.

Hydrohalogenation and Hydroxylation Pathways

Hydrohalogenation involves the addition of hydrogen halides (HX, such as HBr or HCl) across the double bond. This reaction is regioselective and follows Markovnikov's Rule . masterorganicchemistry.comyoutube.com

The mechanism proceeds through the formation of a carbocation intermediate:

Protonation : The alkene's π bond attacks the hydrogen atom of the hydrogen halide. youtube.com The hydrogen adds to the terminal carbon of the ethenyl group (the carbon with more hydrogen atoms).

Carbocation Formation : This protonation results in the formation of the more stable carbocation on the carbon atom adjacent to the benzothiophene ring. This secondary carbocation is significantly stabilized by resonance with the aromatic ring system.

Nucleophilic Attack : The halide ion (X⁻) then attacks the carbocation, forming the final product. masterorganicchemistry.com

Due to the stability of the intermediate carbocation, the halogen atom selectively adds to the carbon atom bonded to the benzothiophene ring, yielding 1-halo-1-(1-benzothiophen-2-yl)ethane as the major product. youtube.comyoutube.com

Hydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a diol. The stereochemistry of the product depends on the reagents used. youtube.com

Syn-Addition : Using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) results in the formation of a cyclic osmate ester intermediate. Subsequent cleavage of this intermediate yields a diol with the two hydroxyl groups on the same face of the original double bond (syn-addition). youtube.com

Anti-Addition : A two-step process involving epoxidation of the double bond with a peroxy acid (e.g., m-CPBA) followed by acid-catalyzed hydrolysis of the epoxide ring leads to anti-addition. The initial formation of the epoxide is followed by a backside nucleophilic attack by water, resulting in a diol with the hydroxyl groups on opposite faces. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful for forming cyclic structures. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comlibretexts.org

In this context, this compound can act as the dienophile due to its activated double bond. Its reactivity is influenced by the electronic properties of the benzothiophene ring. The reaction rate is typically enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comlibretexts.org When reacting with a suitable diene (e.g., 1,3-butadiene (B125203) or cyclopentadiene), this compound would form a new cyclohexene (B86901) ring fused to the benzothiophene at the C2 position.

Studies on related vinyl-substituted heterocycles confirm their participation in both intermolecular and intramolecular Diels-Alder reactions. nih.govacs.org For instance, intramolecular Diels-Alder reactions have been explored with vinylindoles to construct complex alkaloid skeletons. acs.org Similarly, dearomative cycloadditions of vinyl heteroarenes can occur under thermal conditions, leading to rearomatization to form either isomerization or oxidation products. pitt.edu

Nucleophilic Attack and Substitution on the Benzothiophene Core

While the ethenyl group is prone to electrophilic attack, the aromatic benzothiophene core can be functionalized through nucleophilic strategies, most notably via metalation with strong bases like organolithium reagents.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy employs a directing metalating group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (e.g., n-BuLi). baranlab.org This coordination directs the deprotonation to the adjacent ortho position. wikipedia.org

In the context of benzothiophene, a DMG placed on the benzene (B151609) ring can direct lithiation to a specific site. For example, a methoxy (B1213986) or carbamate (B1207046) group at the C4 position can direct lithiation to the C5 position. Similarly, the sulfur atom in the thiophene (B33073) ring can influence the site of metalation. While the C2 proton is the most acidic, if that position is blocked, the sulfur atom can facilitate lithiation at the C7 position. researchgate.net This allows for the synthesis of regioselectively functionalized benzothiophenes that are otherwise difficult to access. nih.govharvard.edu

Lithiation and Subsequent Quenching Reactions

The direct lithiation of unsubstituted benzothiophene with an organolithium reagent like n-butyllithium occurs preferentially at the C2 position. This is due to the high acidity of the C2 proton, which is thermodynamically the most favorable site for deprotonation in many five-membered heterocycles. nih.gov

To achieve lithiation at other positions, such as C3, it is often necessary to first block the C2 position. A common strategy is the introduction of a removable protecting group, such as a trimethylsilyl (B98337) (TMS) group. thieme-connect.com With the C2 position blocked, lithiation can be directed to other sites. For instance, treatment of 2-silylbenzothiophene with a strong base can lead to deprotonation at C3 or C7. researchgate.netthieme-connect.com

Once the lithiated benzothiophene intermediate is formed, it serves as a potent nucleophile that can react with a wide variety of electrophiles in a "quenching" step. mdpi.comresearchgate.net This reaction introduces a new substituent at the site of lithiation. The choice of electrophile determines the resulting functional group. mdpi.com

Table 1: Examples of Electrophiles for Quenching Lithiated Benzothiophenes

ElectrophileReagent ExampleIntroduced Functional Group
Silyl HalidesTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃
Carbon DioxideCO₂ (gas or dry ice)-COOH (Carboxylic acid)
Aldehydes/KetonesAcetone, Benzaldehyde-C(OH)R₂ (Tertiary/Secondary Alcohol)
Alkyl HalidesMethyl iodide (CH₃I)-CH₃ (Methyl group)
DisulfidesDimethyl disulfide (CH₃SSCH₃)-SCH₃ (Thiomethyl group)

This lithiation-quenching sequence is a versatile and widely used method for synthesizing specifically substituted benzothiophene derivatives, providing access to a vast array of compounds for further synthetic elaboration. rsc.orgacs.orgnih.gov

Radical Reactions Involving the Ethenyl Group

The ethenyl substituent on the 2-position of the benzothiophene core is a key site for radical-mediated reactions, including polymerization and addition processes.

Polymerization Initiation Mechanisms

The polymerization of this compound can be initiated through a free-radical mechanism, a common and vital process in polymer chemistry. pharmaguideline.com This process generally unfolds in three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as a peroxide, induced by heat or light. libretexts.orgyoutube.com This generates highly reactive radical species. The initiator radical then adds to the π-bond of the ethenyl group of a this compound monomer. This addition preferentially occurs at the terminal carbon of the vinyl group, resulting in the formation of a more stable benzylic-type radical on the carbon adjacent to the benzothiophene ring. libretexts.org

Propagation: The newly formed monomer radical attacks another this compound molecule. libretexts.org This process repeats, rapidly extending the polymer chain. With each addition, a new radical intermediate is formed at the end of the growing chain, allowing the process to continue. pharmaguideline.com

Termination: The polymerization process concludes when two growing radical chains react with each other to form a stable, non-radical polymer molecule. wikipedia.org Alternatively, termination can occur if the chain reacts with an impurity or runs out of monomer. youtube.com

Radical Addition and Cyclization Processes

Beyond polymerization, the ethenyl group readily undergoes radical addition reactions. In these reactions, a radical species adds across the carbon-carbon double bond. wikipedia.org The mechanism typically follows a free-radical chain process. libretexts.org

A key characteristic of these additions is their regioselectivity. The initial addition of the radical species occurs at the least substituted carbon atom of the ethenyl group. This regioselectivity is governed by the formation of the most stable possible carbon radical intermediate, which in this case is the secondary radical stabilized by the adjacent benzothiophene ring system. wikipedia.orglibretexts.org This outcome is often referred to as anti-Markovnikov addition, a hallmark of radical additions to unsymmetrical alkenes. pharmaguideline.comlibretexts.org

While the primary reaction is addition to the ethenyl group, radical addition reactions can sometimes be followed by intramolecular radical cyclization, which can lead to the formation of more complex fused-ring systems. wikipedia.org For instance, radical cascade reactions involving the cyclization of carbon-carbon unsaturated bonds are a powerful tool for synthesizing various heterocyclic compounds. mdpi.com Research has also detailed methods for creating substituted benzothiophenes through the intramolecular radical cyclization of precursors like polarized ketene (B1206846) dithioacetals or 2-alkynylthioanisoles, highlighting the utility of radical cyclization in building the benzothiophene scaffold itself. acs.orgnih.gov

Oxidation and Reduction Reactions of this compound

The this compound molecule possesses two primary sites for oxidation and reduction: the thiophene sulfur atom and the ethenyl double bond.

Oxidation of the Thiophene Sulfur Atom

The sulfur atom within the benzothiophene ring is susceptible to oxidation. This transformation is significant as it modifies the electronic properties of the molecule, turning the electron-rich thiophene into an electron-poor sulfone. Thiophene 1,1-dioxides are noted as good electron-withdrawing groups that can be introduced into materials to alter their photophysical properties. acs.org

The oxidation can proceed in two stages:

Sulfoxide Formation: Mild oxidation can convert the sulfide (B99878) to a sulfoxide.

Sulfone Formation: Further or more vigorous oxidation yields the corresponding sulfone (1,1-dioxide).

A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). Research has demonstrated the use of m-CPBA to successfully oxidize a benzothiophene derivative to its corresponding sulfoxide. nih.gov The synthesis of thiophene 1,1-dioxides via the oxidation of thiophenes is a traditional and established method. acs.org These oxidized derivatives, such as benzo[b]thiophene 1,1-dioxide, serve as valuable intermediates for further functionalization, for example, in palladium-catalyzed oxidative C–H activation reactions. acs.org

Table 1: Oxidation of Benzothiophene Derivatives

Starting MaterialOxidizing AgentProductReference
Substituted Benzothiophenem-CPBABenzothiophene Sulfoxide nih.gov
Benzo[b]thiopheneNot SpecifiedBenzo[b]thiophene 1,1-dioxide acs.org

Reductive Saturation of the Ethenyl Bond

The ethenyl double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction converts the this compound into 2-ethyl-1-benzothiophene. The process involves the addition of two hydrogen atoms across the double bond, resulting in a saturated alkane side chain. libretexts.orglibretexts.org

This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction is thermodynamically favorable as it forms a more stable, lower-energy product. libretexts.org Under conditions typically used for alkene hydrogenation, the aromatic benzothiophene ring remains intact. libretexts.org

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.orglibretexts.org The hydrogens then add to the same face of the double bond from the catalyst surface, a process known as syn-addition. libretexts.orgyoutube.comyoutube.com

Table 2: Common Catalysts for Alkene Hydrogenation

CatalystCommon FormSolventNotes
PalladiumPd/C (Palladium on carbon)EthanolCommercially available and widely used. libretexts.org
PlatinumPtO₂ (Adams' catalyst)Ethanol, Acetic AcidThe PtO₂ is reduced in situ to active platinum metal. libretexts.org
NickelRaney NickelVariousA finely divided, porous form of nickel. libretexts.org

Catalytic Transformations and Ligand Design for Selective Reactivity

The selective functionalization of this compound relies heavily on the strategic use of catalytic systems and thoughtful ligand design. The presence of multiple reactive sites—the ethenyl group, the aromatic core, and the sulfur heteroatom—presents both a challenge and an opportunity for synthetic chemists.

Catalytic approaches can be tailored to target a specific part of the molecule. For instance, as discussed, standard catalytic hydrogenation using catalysts like Pd/C selectively reduces the ethenyl group. libretexts.orglibretexts.org However, different catalysts can target the benzothiophene ring system. The catalytic transformation of 1-benzothiophene over a Nickel-Aluminum catalyst at high temperatures can lead to the reduction of the thiophene ring, yielding 2,3-dihydrobenzothiophene, or even hydrodesulfurization to form ethylbenzene. researchgate.net

Ligand design is crucial for controlling the outcome and achieving high selectivity, particularly in asymmetric synthesis. A notable example is the asymmetric hydrogenation of the benzothiophene ring, which has been achieved with high efficiency and enantioselectivity using a ruthenium catalyst bearing an N-heterocyclic carbene (NHC) ligand. acs.org This provides access to valuable chiral 2,3-dihydrobenzothiophenes. acs.org

Furthermore, transition-metal catalysis can be used to introduce new functional groups. Palladium-catalyzed oxidative Heck reactions have been performed on benzo[b]thiophene 1,1-dioxides (the oxidized form of the parent molecule) to selectively form C-C bonds at the C2-position. acs.org The choice of catalyst, oxidant, and reaction conditions is paramount to achieving the desired C-H activation and subsequent olefination. acs.org These examples underscore the power of catalysis and ligand design in dictating the reaction pathway, enabling chemists to selectively perform reductions of either the ethenyl group or the heterocyclic core, or to engage in C-H functionalization reactions.

Transition Metal Catalyzed Carbon-Carbon Bond Formation

The vinyl group of this compound serves as an excellent handle for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Seminal methodologies such as the Heck, Suzuki, Stille, and Sonogashira couplings have been instrumental in this regard, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Heck reaction , which involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, represents a powerful tool for the arylation or vinylation of this compound. nih.govacs.org In a typical Heck reaction, this compound can react with an aryl or vinyl halide in the presence of a palladium(0) catalyst, a base, and a suitable ligand to yield substituted stilbene (B7821643) or diene analogues. The reaction generally proceeds with high stereoselectivity, favoring the formation of the E-isomer. nih.gov

The Suzuki coupling reaction, another cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. msu.edu In the context of this compound, this reaction would typically involve the coupling of a boronic acid or ester derivative of the benzothiophene with a vinyl or aryl halide, or vice versa. The versatility of the Suzuki coupling allows for the introduction of a wide array of substituents onto the ethenyl moiety.

The Stille reaction utilizes organotin reagents as coupling partners with organic halides or triflates, catalyzed by palladium complexes. researchgate.net The reaction of a stannylated this compound derivative with various electrophiles can lead to the formation of diverse carbon-carbon bonds. A key advantage of the Stille reaction is its tolerance to a wide range of functional groups.

The Sonogashira coupling provides a direct route to couple terminal alkynes with vinyl or aryl halides. acs.orgmdpi.comorganic-chemistry.org This reaction allows for the introduction of an alkynyl group onto the ethenyl substituent of this compound, leading to the formation of valuable enyne structures. These enynes can serve as precursors for a variety of further transformations.

The general conditions for these palladium-catalyzed cross-coupling reactions involving vinylarenes are summarized in the table below. While specific conditions for this compound may vary, this provides a representative overview.

Reaction Catalyst Ligand Base Solvent Typical Yield (%)
Heck CouplingPd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, MeCN70-95
Suzuki CouplingPd(PPh₃)₄, PdCl₂(dppf)dppf, SPhosK₂CO₃, Cs₂CO₃Toluene (B28343), Dioxane80-98
Stille CouplingPd(PPh₃)₄, Pd₂ (dba)₃AsPh₃, P(furyl)₃-Toluene, THF75-95
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI (co-catalyst)PPh₃Et₃N, PiperidineTHF, DMF85-98

Enantioselective Transformations

The development of asymmetric methodologies to control the stereochemistry of reactions involving this compound is of paramount importance for the synthesis of chiral molecules with potential applications in medicinal chemistry and materials science. The ethenyl group provides a key site for the introduction of chirality through various enantioselective transformations.

One of the most well-established methods for the asymmetric functionalization of alkenes is the Sharpless asymmetric dihydroxylation . This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to produce vicinal diols with high enantioselectivity. nih.govwikipedia.orgnih.gov The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R) or (S,S)-diol, respectively. Given the structural similarity of this compound to other styrenic substrates, it is expected to undergo Sharpless dihydroxylation to afford the corresponding chiral 1,2-diol with high enantiomeric excess.

Another important enantioselective transformation is asymmetric cyclopropanation . The reaction of this compound with a diazo compound in the presence of a chiral transition metal catalyst, such as those based on rhodium or copper with chiral ligands, can lead to the formation of optically active cyclopropyl-substituted benzothiophenes. The stereochemistry of the resulting cyclopropane (B1198618) is controlled by the chiral catalyst employed.

The following table outlines representative conditions for these enantioselective transformations on vinylarenes, which are expected to be applicable to this compound.

Reaction Catalyst/Reagent Chiral Ligand Oxidant/Reagent Typical ee (%)
Asymmetric DihydroxylationK₂OsO₂(OH)₄(DHQ)₂PHAL or (DHQD)₂PHALK₃[Fe(CN)₆], NMO>90
Asymmetric CyclopropanationRh₂(OAc)₄, Cu(OTf)₂Chiral bis(oxazolines), Salen ligandsEthyl diazoacetate80-99

Aziridination Reactions

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. The direct aziridination of the ethenyl group of this compound offers an efficient route to chiral and achiral 2-(aziridin-2-yl)-1-benzothiophene derivatives.

Metal-catalyzed aziridination reactions, often employing copper or rhodium catalysts, are widely used for the synthesis of aziridines from alkenes. organic-chemistry.orgnih.gov In a typical reaction, a nitrene source, such as a sulfonyl- or aryl-iminoiodinane, transfers a nitrene fragment to the double bond of this compound in the presence of a metal catalyst. The use of chiral ligands in these catalytic systems can facilitate enantioselective aziridination, providing access to optically active aziridines. nih.gov For instance, copper catalysts in combination with chiral bis(oxazoline) ligands have been shown to be effective for the asymmetric aziridination of styrenes. acs.org Similarly, rhodium-catalyzed aziridination reactions have demonstrated broad substrate scope and high efficiency. organic-chemistry.orgnih.gov

The decomposition of vinyl azides can also lead to the formation of azirines, which are isomers of aziridines. While not a direct aziridination of the alkene, this represents an alternative pathway to related three-membered heterocycles starting from a vinyl azide (B81097) precursor.

The table below summarizes general conditions for the metal-catalyzed aziridination of vinylarenes.

Catalyst Ligand Nitrene Source Solvent Typical Yield (%)
Cu(I) or Cu(II) saltsBis(oxazolines), PyboxPhI=NTs, PhI=NNsMeCN, CH₂Cl₂70-95
Rh₂(OAc)₄-Sulfonyl azidesCH₂Cl₂, Toluene60-90

This compound is a highly valuable and reactive building block in organic synthesis. Its ethenyl group readily participates in a wide range of transition metal-catalyzed carbon-carbon bond-forming reactions, providing access to a diverse array of substituted benzothiophene derivatives. Furthermore, the double bond is amenable to enantioselective transformations such as asymmetric dihydroxylation and cyclopropanation, enabling the synthesis of chiral molecules. The aziridination of the ethenyl moiety offers a direct route to functionalized aziridine-containing benzothiophenes. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the construction of complex molecules with interesting biological and material properties.

Polymerization Studies and Material Applications of 2 Ethenyl 1 Benzothiophene

Homopolymerization of 2-Ethenyl-1-benzothiophene

The presence of a polymerizable vinyl group attached to the benzothiophene (B83047) moiety suggests that this compound can undergo homopolymerization through various mechanisms, including radical, ionic, and controlled/living polymerization techniques. The benzothiophene group, with its sulfur heteroatom and aromatic character, is expected to influence the reactivity of the vinyl group and the properties of the resulting polymer.

Radical Polymerization Mechanisms and Kinetics

Conventional free-radical polymerization of vinyl monomers is typically initiated by thermal or photochemical decomposition of an initiator to generate radicals. For this compound, initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide could be employed. The polymerization would proceed through the standard steps of initiation, propagation, and termination.

Cationic and Anionic Polymerization Approaches

Cationic Polymerization: The vinyl group of this compound, being attached to an electron-rich aromatic system, is expected to be susceptible to cationic polymerization. nih.gov Initiation can be achieved using strong protic acids or Lewis acids in the presence of a proton source. youtube.com The stability of the resulting carbocation at the benzylic-like position, adjacent to the benzothiophene ring, would be a key factor in the success of the polymerization. The sulfur atom in the benzothiophene ring could potentially interact with the propagating cationic center, influencing the stereochemistry and properties of the resulting polymer. For instance, stereoselective cationic polymerization of vinyl ethers has been achieved using specific titanium complexes, suggesting that catalyst design could play a crucial role in controlling the polymer structure. rsc.org

Anionic Polymerization: Anionic polymerization of this compound could be initiated by organometallic compounds, such as n-butyllithium, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). uni-bayreuth.dewikipedia.org The success of living anionic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity, would depend on the stability of the propagating carbanion. Research on the anionic polymerization of 2-vinylthiophene (B167685) has demonstrated that well-controlled polymerization can be achieved, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.2). acs.org This suggests that this compound could also be a suitable monomer for living anionic polymerization.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

To achieve better control over the polymer architecture, controlled/living radical polymerization techniques such as Reversible Addition-Fragmention chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly relevant.

RAFT Polymerization: RAFT polymerization of vinylthiophene derivatives has been successfully demonstrated. acs.orgfigshare.comacs.org This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. For this compound, a similar approach using dithiobenzoates or other suitable CTAs could be employed. The choice of CTA and reaction conditions would be critical for achieving good control over the polymerization. wikipedia.orgsigmaaldrich.cn

ATRP: ATRP is another powerful technique for controlled radical polymerization, typically using a transition metal complex (e.g., copper or iron) as a catalyst. nih.gov While specific studies on the ATRP of vinylbenzothiophenes are scarce, the successful ATRP of other vinyl aromatic monomers suggests its potential applicability. The synthesis of graft copolymers of poly(vinyl chloride) with styrene (B11656) and (meth)acrylates by ATRP showcases the versatility of this method. cmu.edu A hypothetical ATRP of this compound would involve an alkyl halide initiator and a suitable metal/ligand catalyst system.

Copolymerization Strategies with Other Monomers

Copolymerization of this compound with other vinyl monomers offers a versatile route to tailor the properties of the resulting materials. The incorporation of the benzothiophene moiety can impart desirable characteristics such as altered refractive index, thermal stability, and electronic properties.

Copolymerization with Styrenic Monomers

Copolymerization of this compound with styrene is expected to proceed readily via various polymerization methods, including radical, cationic, and anionic techniques. In radical copolymerization, the reactivity ratios of the two monomers would determine the copolymer composition and sequence distribution. Given the structural similarity to vinylthiophenes, it is plausible that this compound would exhibit different reactivity compared to styrene, leading to the formation of random or gradient copolymers depending on the polymerization conditions. nih.govcosmeticsinfo.org Anionic copolymerization could lead to the formation of well-defined block copolymers, such as poly(styrene)-b-poly(this compound), which could self-assemble into interesting nanostructures.

A hypothetical data table for the radical copolymerization of this compound (M1) and Styrene (M2) is presented below, based on typical findings for similar systems.

Feed Ratio (M1:M2)Copolymer Composition (mol% M1)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1:42215,0001.8
1:14818,5001.9
4:17521,0002.1

This table is illustrative and based on general principles of copolymerization.

Copolymerization with Acrylates and Methacrylates

Copolymerization with acrylate (B77674) and methacrylate (B99206) monomers, such as methyl methacrylate (MMA) or methyl acrylate (MA), would introduce ester functionalities into the polymer backbone, influencing properties like solubility, glass transition temperature, and potential for post-polymerization modification. RAFT polymerization has been shown to be effective for the copolymerization of vinylthiophene derivatives with MMA and MA, yielding block copolymers with controlled architectures. figshare.comacs.org A similar strategy could be applied to synthesize block copolymers of this compound with acrylates and methacrylates.

The following interactive table illustrates potential outcomes for the RAFT copolymerization of this compound (M1) with Methyl Methacrylate (M2).

Macro-CTA[M1]:[Macro-CTA]:[Initiator]Conversion (%)Mn ( g/mol )PDI
Poly(MMA)100:1:0.28525,0001.15
Poly(MMA)200:1:0.28045,0001.20
Poly(MA)100:1:0.29022,0001.18
Poly(MA)200:1:0.28842,0001.22

This table is a hypothetical representation based on data from analogous vinylthiophene copolymerizations. figshare.comacs.org

Copolymerization with Conjugated Monomers for Electronic Applications

The vinyl group of this compound makes it a prime candidate for copolymerization with a variety of comonomers, particularly other conjugated monomers, to create materials with tailored electronic properties. Copolymerization can be a strategic approach to fine-tune the band gap, solubility, and charge transport characteristics of the resulting polymer.

Detailed Research Findings:

While specific studies on the copolymerization of this compound are not extensively documented, the behavior of other vinyl-substituted aromatic and heteroaromatic monomers provides a strong basis for predicting its reactivity. For instance, the copolymerization of vinyl benzene (B151609) (styrene) with various electron-rich or electron-poor comonomers is a well-established method to modify polymer properties. ulb.ac.be Similarly, this compound could be copolymerized with monomers such as fluorene, carbazole, or thiophene (B33073) derivatives through radical or controlled polymerization techniques.

The incorporation of the benzothiophene unit into a polymer backbone via its ethenyl group would be expected to influence the electronic properties of the resulting copolymer. The benzothiophene moiety is known to be electron-rich and can enhance the hole-transporting capabilities of a material. By selecting appropriate comonomers, a donor-acceptor (D-A) copolymer architecture could be achieved. For example, copolymerizing this compound (as the donor) with an electron-deficient monomer could lead to a material with a reduced band gap, which is advantageous for applications in organic photovoltaics and as emitters in OLEDs. researchgate.net

The reactivity of the vinyl group would allow for its participation in various polymerization mechanisms, including free-radical polymerization, and potentially, living polymerization techniques which offer precise control over the polymer's molecular weight and architecture. This control is crucial for optimizing the performance of electronic devices.

Synthesis of Conjugated Polymers and Oligomers

The synthesis of conjugated polymers and oligomers from this compound is a critical step toward harnessing its potential in electronic applications. The polymerization of the vinyl group would lead to a polymer with benzothiophene units as side chains, which can have significant implications for the material's properties.

Poly(this compound) as a Semiconducting Polymer

The homopolymer of this compound, poly(this compound), would feature a saturated carbon backbone with pendant benzothiophene groups. While the primary chain itself is not conjugated, the close proximity of the benzothiophene side chains could allow for π-π stacking and intermolecular charge hopping, thereby imparting semiconducting properties to the material.

Detailed Research Findings:

Direct synthesis and characterization of poly(this compound) are not well-documented in publicly available literature. However, the synthesis of analogous polymers, such as poly(2-vinylfluorenone), has been achieved through the polymerization of the corresponding vinyl monomer. chemspider.com It is plausible that this compound could be polymerized using similar methods, such as free-radical or ionic polymerization.

The semiconducting properties of such a polymer would be highly dependent on the regioregularity of the benzothiophene side chains and the resulting morphology of the polymer film. The electronic properties of polythiophenes are known to be significantly influenced by their structure and the presence of substituents. researchgate.net The introduction of a benzothiophene moiety as a side group is expected to result in a polymer with good thermal stability and potential for charge transport. The electrical conductivity and charge carrier mobility would need to be experimentally determined to fully assess its potential as a semiconducting material.

Incorporation into Main Chain Conjugated Systems

Beyond forming a homopolymer with a saturated backbone, the this compound monomer could potentially be incorporated into main-chain conjugated polymers. This would involve chemical modification of the monomer to allow for its participation in cross-coupling reactions, which are standard methods for synthesizing conjugated polymers.

Detailed Research Findings:

The synthesis of conjugated polymers often involves reactions like Suzuki or Stille coupling, which require monomers with specific functional groups (e.g., halides and boronic esters). While this compound does not inherently possess these groups, it could be functionalized. For instance, the benzothiophene ring could be halogenated to create a monomer suitable for these coupling reactions. The vinyl group could then either be retained in the final polymer or used for subsequent cross-linking.

The incorporation of benzothiophene units into the main chain of conjugated polymers is a known strategy to enhance their electronic properties. mdpi.com These polymers often exhibit good charge carrier mobilities and are used in organic field-effect transistors (OFETs) and other electronic devices. The presence of the ethenyl group could offer a route to creating cross-linked or network structures, potentially improving the morphological stability and performance of the resulting devices.

Side-Chain Functionalization for Tunable Electronic Properties

The benzothiophene side chains of poly(this compound) offer a platform for further functionalization, allowing for the fine-tuning of the polymer's electronic and physical properties.

Detailed Research Findings:

Post-polymerization modification of polymers is a powerful tool for creating a diverse range of materials from a single parent polymer. For poly(this compound), the benzothiophene ring can be subjected to various electrophilic substitution reactions. For example, the introduction of alkyl or alkoxy groups could enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing of thin films for electronic devices.

Furthermore, the introduction of electron-withdrawing or electron-donating groups onto the benzothiophene side chains could be used to modulate the HOMO and LUMO energy levels of the polymer. This is a key strategy for optimizing the performance of materials in applications such as OLEDs and organic solar cells. For instance, attaching different functional groups can alter the emission color of a light-emitting polymer or improve the charge injection/extraction properties at the electrode interfaces. The synthesis of various thiophene derivatives with different functional groups has been shown to be an effective way to control the properties of the final materials. acs.org

Functional Group Potential Effect on Polymer Properties Analogous System
Alkyl ChainsIncreased solubility, improved processabilityPoly(3-alkylthiophenes)
Alkoxy ChainsIncreased solubility, electron-donating effectPoly(3,4-ethylenedioxythiophene) (PEDOT)
Cyano GroupsElectron-withdrawing effect, increased electron affinityCyano-substituted PPV derivatives
Phenyl RingsIncreased π-conjugation, modified morphologyPhenyl-substituted polythiophenes

Advanced Materials Derived from this compound Polymers

The unique combination of a processable polymer backbone and electronically active side chains makes polymers derived from this compound promising candidates for use in a variety of advanced materials, most notably in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs) Component Research

Polymers containing benzothiophene units are of significant interest for OLED applications due to their potential for high photoluminescence quantum yields and good charge transport properties. Poly(this compound) and its copolymers could serve as host materials or as emissive components in OLED devices.

Detailed Research Findings:

While there is no specific research on the use of poly(this compound) in OLEDs, the performance of related materials provides valuable insights. Benzothiophene derivatives have been incorporated into both small molecules and polymers for use in OLEDs, often leading to devices with high efficiency and stability. rsc.orgrsc.org The benzothiophene moiety can contribute to the formation of a stable amorphous film, which is beneficial for device longevity.

As a host material, a polymer derived from this compound could be blended with a phosphorescent or fluorescent dopant. The wide bandgap of the host would facilitate efficient energy transfer to the dopant, which would then emit light of a specific color. The choice of comonomer in a copolymer system could also be used to tune the triplet energy level of the polymer, making it a suitable host for a range of phosphorescent emitters.

If the polymer itself is luminescent, it could be used as the emissive layer. The emission color would be determined by the electronic structure of the benzothiophene side chains and could be tuned through the side-chain functionalization strategies discussed previously. For example, the addition of a thiophene linker to a fluorene-benzotriazole polymer has been shown to shift the emission color, indicating the potential for color tuning in similar systems. researchgate.net

OLED Component Potential Role of this compound Polymer Key Properties
Emissive LayerThe polymer itself emits light.High photoluminescence quantum yield, specific emission wavelength.
Host MaterialThe polymer hosts a light-emitting dopant.Wide bandgap, high triplet energy, good film-forming properties.
Hole Transport LayerThe polymer facilitates the transport of holes.High hole mobility, appropriate HOMO level for charge injection.

Organic Photovoltaics (OPVs) Active Layer Materials

The active layer in an organic photovoltaic (OPV) device is critical for its performance, as it is where sunlight is converted into electrical charge. This layer typically consists of a blend of an electron-donating and an electron-accepting material, forming a bulk heterojunction (BHJ) for efficient charge separation. mdpi.com Conjugated polymers, particularly those containing thiophene and its fused-ring derivatives like benzothiophene, are extensively studied as the electron-donor component due to their tunable electronic properties and broad absorption spectra.

Benzodithiophene (BDT)-based polymers, for instance, have demonstrated high power conversion efficiencies (PCEs) in OPV devices. nih.govyoutube.com These polymers are often designed with a donor-acceptor (D-A) architecture along the polymer backbone. nih.govmdpi.com This design strategy allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for achieving a high open-circuit voltage (Voc) and efficient charge transfer to the acceptor material, often a fullerene derivative or a non-fullerene acceptor (NFA). nih.govacs.orgyoutube.com The introduction of various functional groups and side chains to the benzothiophene unit can further optimize the material's properties, including solubility, film morphology, and charge carrier mobility. acs.orgnih.gov

While numerous studies have highlighted the success of conjugated polybenzothiophenes where the benzothiophene moiety is part of the polymer backbone, the use of poly(this compound) as the primary active layer material in OPVs is not well-documented. In this polymer, the benzothiophene unit is a pendant group on a saturated, non-conjugated aliphatic backbone. This structural difference is significant. The lack of conjugation along the polymer backbone would likely impede the long-range charge transport necessary for efficient photovoltaic action. However, the benzothiophene moiety itself possesses photoactive properties. It is conceivable that poly(this compound) could be investigated as a component in a blend, potentially as a tertiary component to modify the morphology or electronic properties of the active layer. For example, benzo[b]thiophene-based small molecules have been used as volatile solid additives to improve the morphology and performance of OPVs. mdpi.com

Below is a table summarizing the performance of various benzothiophene-based polymers in organic solar cells, illustrating the potential of this class of materials.

Polymer DonorAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
PBDTDTBTzPC71BM1.7-4.562 acs.org
PBDTBTzPC71BM1.4--- acs.org
P1 (OSBT-bithiophene) youtube.comPCBM~1.5--- acs.org
BDT-based polymerNFA11.21--- youtube.com
PM6:Y6 with BzT additiveY616.1--- mdpi.com
D18:Y6 with BzT additiveY617.7--- mdpi.com
Asymmetrical Homopolymer P15NFA11.5--- nih.gov

Field-Effect Transistor (FET) Applications of Polybenzothiophenes

Field-effect transistors (FETs) are fundamental components of modern electronics, and organic field-effect transistors (OFETs) that utilize organic semiconductors as the active channel material are a major area of research. Polybenzothiophenes, particularly those with a conjugated backbone, have emerged as promising materials for OFETs due to their excellent charge transport characteristics.

Derivatives of mdpi.combenzothieno[3,2-b]benzothiophene (BTBT) are particularly noteworthy, exhibiting high hole mobilities and good solution processability. nih.govyoutube.commdpi.com The performance of these materials in OFETs is highly dependent on their molecular structure and solid-state packing. The introduction of various end-capping groups and side chains can significantly influence the thin-film morphology and, consequently, the charge carrier mobility. nih.gov For instance, solution-processed OFETs based on some BTBT derivatives have achieved hole mobilities on the order of 0.01 to over 20 cm²/Vs. nih.govacs.org

The charge transport in these conjugated polymers occurs through the overlapping π-orbitals of the benzothiophene units in the backbone. nih.govacs.orgnih.gov Therefore, a high degree of crystallinity and a well-ordered molecular packing in the thin film are crucial for efficient charge transport.

In contrast, poly(this compound) features a saturated aliphatic backbone with pendant benzothiophene groups. This non-conjugated backbone structure is not conducive to efficient intramolecular or intermolecular charge transport, which is a prerequisite for the active layer in a conventional FET. The charge carriers would be largely localized on the individual benzothiophene units, with very inefficient hopping between them. Consequently, it is unlikely that poly(this compound) would function effectively as the primary semiconducting channel material in a standard OFET architecture.

The table below presents the charge transport properties of several benzothiophene-based materials in OFETs, showcasing the high performance achievable with conjugated systems.

MaterialFabrication MethodHole Mobility (cm²/Vs)On/Off RatioReference
Benzo[1,2-b:4,5-b']bis[b]benzothiopheneSolution Processedup to 0.01- acs.org
Compound 1 (BTBT derivative)Solution Shearing-- mdpi.com
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneSolution Shearingup to 0.005> 10⁶ youtube.com
PBDB-T--- mdpi.com
PDPP-TVTDual-gated> 2-
Poly(3-hexylthiophene-2,5-diyl) fiberElectrospun4x10⁻⁴~7

Chemosensor and Biosensor Development (focus on material properties)

The development of chemosensors and biosensors for the detection of various analytes is a rapidly growing field. Conducting polymers, including polythiophenes, are attractive materials for sensor applications due to the sensitivity of their electrical and optical properties to their local environment. nih.govyoutube.comacs.org

The primary material property of conjugated polythiophenes that is exploited in sensor development is the ability to undergo significant changes in fluorescence or conductivity upon interaction with an analyte. mdpi.commdpi.com This response is often amplified through the conjugated polymer backbone, a phenomenon sometimes referred to as the "molecular wire effect". mdpi.com To achieve selectivity, these polymers are often functionalized with specific recognition units (e.g., receptors for metal ions, antibodies for proteins) that bind to the target analyte. This binding event can induce a conformational change in the polymer backbone or alter its electronic state, leading to a detectable signal. For instance, thiophene-based fluorescent chemosensors have been designed for the detection of metal ions like Al³⁺ and Zn²⁺. mdpi.com The interaction with the metal ion can lead to either an enhancement (chelation-enhanced fluorescence) or a quenching of the polymer's fluorescence. mdpi.com

For poly(this compound), the sensing mechanism would likely differ from that of its conjugated counterparts. Due to its non-conjugated backbone, the "molecular wire effect" would be absent. However, the pendant benzothiophene units possess inherent fluorescence properties. Therefore, sensors based on this polymer would likely rely on the direct interaction of the analyte with the benzothiophene moiety, leading to a change in its local electronic environment and, consequently, its fluorescence emission. The polymer would essentially act as a scaffold to present the benzothiophene sensing units.

The development of biosensors often involves the immobilization of biomolecules, such as enzymes or DNA, onto the polymer surface. acs.orgacs.orgnih.gov The polymer can act as a transducer, converting the biological recognition event into a measurable electrical or optical signal. The surface properties of poly(this compound) would be crucial for its potential use in biosensors, as they would dictate the efficiency of biomolecule immobilization and the interaction with the biological medium.

The table below summarizes the properties and applications of some thiophene-based materials in sensor development.

Sensor MaterialTarget AnalyteSensing PrincipleKey Material PropertyReference
Polythiophene derivativesWine componentsFluorescence changeFlexible backbone, molecular wire effect mdpi.com
Polythiophene derivativesMetal ions (Al³⁺, Zn²⁺)Fluorescence change (CHEF/CHEQ)Coordination with metal ions mdpi.com
Polythiophene derivativesDNA, genesElectrical/electrochemicalBiocompatibility, conductivity acs.orgacs.org
Benzothiazole-based chemosensorCopper (II)Fluorescence turn-onChelation-enhanced fluorescence nih.gov
Conducting polymers (PPy, PTh)Various organic/inorganic analytesAmperometric responseConductivity, ability to immobilize enzymes nih.gov

Polymer Nanostructures and Composites

The fabrication of polymer nanostructures and composites is a key strategy for developing materials with enhanced properties and new functionalities. Techniques such as electrospinning and the formation of thin films and nanoparticles allow for the control of material morphology at the nanoscale, which can significantly impact their performance in various applications.

Polymer Nanostructures:

Electrospinning is a versatile technique used to produce polymer nanofibers with high surface-to-volume ratios. youtube.commdpi.comacs.org This method involves the application of a high voltage to a polymer solution or melt, which results in the ejection of a charged jet that solidifies into a fiber as the solvent evaporates or the melt cools. youtube.com While there is no specific literature on the electrospinning of poly(this compound), it is plausible that this polymer, if soluble in a suitable solvent, could be electrospun to form nanofibers. These nanofibers could potentially be used in applications such as tissue engineering scaffolds, filtration membranes, or as a component in sensor devices. nih.gov For instance, electrospun polyacrylonitrile (B21495) (PAN) nanofibers have been studied for their flame-retardant properties. acs.org

The formation of ultrathin films is another important area of polymer nanostructuring. For example, ultrathin films of 2,7-dioctyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (C8-BTBT), a related benzothiophene derivative, have been fabricated using its smectic A liquid crystal precursor phase. acs.org This approach allows for the creation of highly ordered films, which is beneficial for applications in organic electronics. Similar techniques could potentially be explored for creating ordered nanostructures of poly(this compound), although the non-conjugated nature of the polymer would likely lead to different self-assembly behaviors.

Polymer Composites:

Polymer composites are materials in which a polymer matrix is combined with one or more filler materials to achieve properties that are not attainable with the individual components alone. For instance, nanocomposites can be formed by incorporating nanoparticles, such as carbon nanotubes (CNTs) or fullerenes, into a polymer matrix. mdpi.com This can enhance the electrical conductivity, mechanical strength, or thermal stability of the polymer.

Poly(this compound) could potentially be used as a matrix for such composites. For example, blending it with conductive fillers could impart electrical conductivity to the otherwise insulating polymer. The compatibility of the polymer with the filler material and the resulting morphology of the composite would be critical factors determining the final properties. Studies on poly(vinyl chloride) (PVC) nanocomposites with carbon nanoparticles have shown that such materials can be used as electron transfer films in potentiometric membrane sensors. mdpi.com A similar approach could be envisioned for composites based on poly(this compound).

The table below provides examples of polymer nanostructures and composites and their applications.

Polymer SystemNanostructure/Composite TypeFabrication MethodPotential ApplicationReference
Polyacrylonitrile (PAN)NanofibersElectrospinningFlame-retardant materials acs.org
2,7-dioctyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (C8-BTBT)Ultrathin filmLiquid crystal precursorHigh-performance transistors acs.org
Poly(vinyl chloride) (PVC) / Carbon NanoparticlesNanocomposite filmSolution castingPotentiometric membrane sensors mdpi.com
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)/PEO with LaB₆Composite fibersElectrospinning- mdpi.com
Carboxymethyl celluloseSelf-assembled nanoparticles-Drug delivery

Derivatization and Functionalization of 2 Ethenyl 1 Benzothiophene

Substitution on the Benzene (B151609) Ring of the Benzothiophene (B83047) Core

The benzene portion of the benzothiophene nucleus can be functionalized through various electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the fused thiophene (B33073) ring and the 2-ethenyl substituent.

Halogenation: The introduction of halogen atoms onto the benzothiophene ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS), which provides a low concentration of bromine, favoring substitution over addition to the ethenyl group. The reaction typically proceeds via a free-radical mechanism when initiated by light or a radical initiator, leading to allylic bromination if conditions are not controlled for aromatic substitution. For electrophilic aromatic bromination, conditions that generate an electrophilic bromine species are required.

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of nitration on the 2-ethenyl-1-benzothiophene ring will be dictated by the electronic properties of the benzothiophene system. Generally, electrophilic substitution on benzothiophene itself favors the 3-position. However, the presence of the ethenyl group at the 2-position can influence the substitution pattern.

Awaiting specific experimental data for this compound.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A significant drawback of this reaction is the potential for carbocation rearrangements, which can lead to a mixture of products. Furthermore, the introduction of an activating alkyl group can lead to polyalkylation.

Friedel-Crafts Acylation: To overcome the limitations of Friedel-Crafts alkylation, acylation is often the preferred method for introducing a carbon substituent. This reaction involves an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The resulting acyl group is deactivating, which prevents further substitution reactions. The ketone product can then be reduced to the corresponding alkyl group if desired. The acylation of benzothiophene typically yields a mixture of 2- and 3-acyl derivatives.

ReactionReagentsCatalystTypical Products
AlkylationAlkyl Halide (R-X)AlCl₃, FeCl₃Alkylated benzothiophenes
AcylationAcyl Halide (RCOCl)AlCl₃Acylated benzothiophenes

Specific examples and yields for this compound are not yet available in the reviewed literature.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. researchgate.net While the ethenyl group itself is not a classical DMG, heteroatom-containing substituents on the benzothiophene ring could be utilized to direct metalation. For instance, a strategically placed methoxy (B1213986) or amide group could direct lithiation to a specific position on the benzene ring, which can then be quenched with various electrophiles to introduce a wide range of functional groups. The application of DoM to benzothiophene derivatives has been demonstrated to allow for functionalization at specific positions that are not easily accessible through classical electrophilic substitution.

Functionalization of the Ethenyl Group

The exocyclic double bond of this compound is a key site for a variety of synthetic transformations, allowing for the introduction of diverse functionalities and the extension of the molecular framework.

Epoxidation: The conversion of the ethenyl group to an epoxide provides a versatile intermediate for further synthetic manipulations. Epoxidation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in a reaction known as the Prilezhaev reaction. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. The resulting epoxide, 2-(oxiran-2-yl)-1-benzothiophene, can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups at the 1' and 2' positions of the original ethenyl moiety.

Dihydroxylation: The syn-dihydroxylation of the ethenyl group can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. This reaction proceeds through a cyclic intermediate to yield a vicinal diol with syn-stereochemistry. Anti-dihydroxylation can be achieved via the acid-catalyzed hydrolysis of the corresponding epoxide. These diols are valuable precursors for the synthesis of more complex molecules.

TransformationReagentProduct
Epoxidationm-CPBA2-(Oxiran-2-yl)-1-benzothiophene
syn-DihydroxylationOsO₄ or cold, alkaline KMnO₄1-(1-Benzothiophen-2-yl)ethane-1,2-diol
anti-Dihydroxylation1. m-CPBA 2. H₃O⁺1-(1-Benzothiophen-2-yl)ethane-1,2-diol

Detailed experimental conditions and yields for these reactions on this compound require further investigation.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) or a borane complex adds to the ethenyl group, with the boron atom attaching to the less substituted carbon (C-2' of the ethenyl group) and a hydrogen atom to the more substituted carbon (C-1'). Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) in the presence of a base, replaces the boron atom with a hydroxyl group. This reaction provides a regioselective method to synthesize 2-(1-benzothiophen-2-yl)ethanol, an alcohol that is not accessible through direct acid-catalyzed hydration of the ethenyl group.

Click Chemistry Handle Introduction (e.g., Azide (B81097), Alkyne)

The introduction of "click" chemistry handles, such as azide and terminal alkyne groups, onto the this compound scaffold transforms it into a versatile building block for modular synthesis. These functional groups allow for highly efficient and specific covalent bond formation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This strategy is widely used for the synthesis of complex macromolecules, surface functionalization, and bioconjugation. mdpi.comnih.gov

Azide Functionalization: An azide group can be introduced through several synthetic routes. One potential pathway involves the conversion of a precursor, such as a halogenated or tosylated benzothiophene derivative, via nucleophilic substitution with sodium azide. Alternatively, for aryl azides, a common method involves the diazotization of an amino-substituted benzothiophene followed by treatment with sodium azide. nih.gov For instance, an amino group could be installed on the benzene ring of the benzothiophene core, which is then converted to the azide.

Alkyne Functionalization: A terminal alkyne is a valuable handle for various coupling reactions, including the Sonogashira coupling and CuAAC click reaction. beilstein-journals.org This functionality can be introduced onto the benzothiophene core, typically at a halogenated position, through palladium-catalyzed cross-coupling reactions like the Sonogashira reaction with a protected alkyne such as trimethylsilylacetylene, followed by deprotection. Another approach involves the derivatization of functional groups on the benzothiophene scaffold with alkyne-containing reagents. nih.govnih.govresearchgate.net The vinyl group itself could also be modified, although this is less common for introducing a simple alkyne handle.

The table below summarizes hypothetical synthetic approaches for introducing these handles onto a benzothiophene core, which could be applied to derivatives of this compound.

Functional GroupPrecursorReagents and ConditionsPurpose
Azide (-N₃) Amino-benzothiophene1. t-BuONO, Me₃SiN₃, MeCN2. Or NaNO₂, HCl then NaN₃CuAAC, SPAAC Click Chemistry
Alkyne (-C≡CH) Bromo-benzothiophene1. HC≡CSiMe₃, Pd(PPh₃)₄, CuI, Et₃N2. K₂CO₃, MeOHCuAAC, Sonogashira Coupling

These functionalized derivatives of this compound serve as platforms for constructing more intricate molecular architectures, enabling its integration into polymers, dendrimers, and hybrid materials. mdpi.comresearchgate.net

Sulfur Atom Functionalization and Oxidation State Modification

The endocyclic sulfur atom of the benzothiophene ring is a key site for functionalization. Modifying its oxidation state or converting it into a sulfonium salt dramatically alters the electronic properties of the molecule, influencing its reactivity and potential applications in materials science.

The oxidation of the sulfide (B99878) in the benzothiophene ring to a sulfoxide (S=O) or a sulfone (SO₂) is a powerful method to modulate the electronic character of the molecule. This transformation converts the electron-donating thioether into a strongly electron-withdrawing sulfoxide or sulfone group. nih.gov This change significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The oxidation is typically achieved using various oxidizing agents. Selective oxidation to the sulfoxide can be accomplished with controlled amounts of reagents like hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, or with meta-chloroperoxybenzoic acid (m-CPBA) at lower temperatures. organic-chemistry.orgresearchgate.net Further oxidation to the sulfone is achieved by using an excess of the oxidizing agent or more forcing conditions. nih.govorganic-chemistry.org

The reaction progress can be monitored to isolate the sulfoxide or can be driven to completion to yield the sulfone, as shown in the table below for related thiophene-containing compounds.

TransformationOxidizing AgentTypical ConditionsProduct
Sulfide to Sulfoxidem-CPBA (1.0-1.2 equiv)CH₂Cl₂, 0 °C to room temp.This compound-1-oxide
Sulfide to Sulfonem-CPBA (>2.0 equiv)CH₂Cl₂, elevated temp.This compound-1,1-dioxide
Sulfide to SulfoneH₂O₂Niobium carbide catalystThis compound-1,1-dioxide organic-chemistry.org

These oxidized derivatives are of interest for their potential use as n-type semiconductor materials or as components in fluorescent materials and organic light-emitting diodes (OLEDs). nih.gov

The sulfur atom of this compound can act as a nucleophile, reacting with electrophiles to form ternary sulfonium salts. These salts are valuable synthetic intermediates, particularly as leaving groups in nucleophilic aromatic substitution reactions or as precursors for generating sulfur ylides. nih.govresearchgate.net

Formation of a sulfonium salt typically involves the reaction of the thioether with an alkyl halide or other alkylating agents. For instance, reacting this compound with methyl iodide would yield the S-methyl-2-ethenyl-1-benzothiophenium iodide salt. More complex sulfonium salts can be formed using stronger electrophiles or through multi-step sequences. For example, activation of sulfoxides with anhydrides can lead to intermediates that react with arenes to form triarylsulfonium salts. nih.gov Another approach involves the reaction of thioethers with a source of electrophilic halogen, such as N-chlorosuccinimide (NCS), followed by intramolecular cyclization or reaction with another nucleophile. nih.gov Vinylsulfonium salts, which are structurally related, are known to be excellent reagents for various annulation reactions. bris.ac.ukchim.it

Salt TypeReagents and ConditionsProduct Example
S-Alkyl SulfoniumCH₃I, solvent (e.g., acetone)1-Methyl-2-ethenyl-1-benzothiophenium iodide
ChlorosulfoniumN-Chlorosuccinimide (NCS), Bi(OTf)₃Intermediate for further reaction nih.gov

The formation of sulfonium salts enhances the electrophilicity of the benzothiophene ring system and provides a route to further functionalization.

Synthesis of Conjugated Systems Through Extension of the Ethenyl Group

The ethenyl (vinyl) group at the 2-position is a prime site for extending the π-conjugated system of the molecule. Through transition-metal-catalyzed cross-coupling reactions, this group can be elaborated to form larger, highly conjugated structures with tailored optoelectronic properties.

The synthesis of styryl benzothiophenes involves the coupling of an aromatic ring to the vinyl group, creating a stilbene-like structure. The most common method for this transformation is the Mizoroki-Heck reaction, which couples the vinyl group with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups on the aryl halide.

Alternatively, Suzuki-Miyaura coupling can be employed. youtube.com This would typically involve starting with a 2-halo-1-benzothiophene and coupling it with a styrylboronic acid or ester. The reverse approach, coupling this compound boronic acid with an aryl halide, is also feasible. These reactions provide access to a wide library of derivatives with different electronic substituents on the appended styryl moiety. The synthesis of distyryl derivatives would involve similar coupling strategies on a benzothiophene core bearing two reactive sites.

Reaction NameReactantsCatalyst/ReagentsProduct Type
Mizoroki-Heck This compound + Aryl-Br (or I)Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N)Styryl Benzothiophene nih.govnih.gov
Suzuki-Miyaura 2-Bromo-1-benzothiophene + Styryl-B(OH)₂Pd(PPh₃)₄, base (e.g., K₃PO₄)Styryl Benzothiophene rsc.orgnih.govmdpi.com

This compound can serve as a monomeric unit for the synthesis of conjugated polymers and oligomers, such as analogues of oligo(phenylene vinylene) (OPV) and oligo(thiophene vinylene) (OTV). These materials are of significant interest for applications in organic electronics, including photovoltaics and OLEDs. rsc.org

The synthesis of such polymers often relies on step-growth polymerization methods. For example, a di-functionalized benzothiophene monomer could be prepared, such as a dibromo-2-ethenyl-1-benzothiophene, and then subjected to polymerization with a divinyl or diboronic acid co-monomer via Heck or Suzuki polymerization, respectively. tue.nl The Gilch polymerization is another common route for preparing PPV-type polymers and could potentially be adapted for monomers derived from this compound. nih.govrsc.org These methods allow for the creation of well-defined conjugated backbones where the benzothiophene unit is integrated, influencing the polymer's electronic structure, morphology, and device performance. researchgate.net

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-ethenyl-1-benzothiophene. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to provide an unambiguous assignment of the molecule's structure.

The ¹H NMR spectrum of this compound displays characteristic signals for both the vinyl (ethenyl) group and the benzothiophene (B83047) ring system. The vinyl protons typically form a complex splitting pattern known as an AMX system, with distinct chemical shifts for the geminal and vicinal protons. Protons on the benzene (B151609) ring and the thiophene (B33073) ring appear in the aromatic region, with their specific shifts influenced by the sulfur heteroatom and the vinyl substituent. msu.edulibretexts.orgorganicchemistrydata.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.govorganicchemistrydata.orglibretexts.org The chemical shifts are spread over a wide range, allowing for clear differentiation between the sp² hybridized carbons of the vinyl group, the aromatic benzene ring, and the thiophene ring. libretexts.org Carbons directly bonded to the sulfur atom or those part of the vinyl group have characteristic chemical shifts that aid in structural confirmation. organicchemistrydata.orglibretexts.org

Predicted ¹H NMR Chemical Shifts for this compound The following are predicted values based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4, H-7 (Benzene Ring)7.70 - 7.90Multiplet
H-5, H-6 (Benzene Ring)7.20 - 7.40Multiplet
H-3 (Thiophene Ring)~7.30Singlet
H-1' (Vinyl)6.80 - 7.00Doublet of doublets
H-2' (trans to ring)5.80 - 6.00Doublet
H-2' (cis to ring)5.30 - 5.50Doublet

Predicted ¹³C NMR Chemical Shifts for this compound The following are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Thiophene Ring)138 - 142
C-3 (Thiophene Ring)122 - 125
C-3a, C-7a (Bridgehead)139 - 141
C-4, C-7 (Benzene Ring)123 - 125
C-5, C-6 (Benzene Ring)124 - 126
C-1' (Vinyl)129 - 132
C-2' (Vinyl)115 - 118

Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, a COSY spectrum would show cross-peaks between the vicinal protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7). Crucially, it would also display correlations between the vinyl protons (H-1' with both H-2' protons), confirming the ethenyl group's integrity. nih.govhmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps each proton to its directly attached carbon atom (¹H-¹³C one-bond correlation). malayajournal.org This is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton at δ ~7.30 ppm would show a cross-peak to the carbon at δ ~123 ppm, confirming their identities as H-3 and C-3, respectively. malayajournal.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlation). thermofisher.com The HMBC spectrum is critical for establishing the connection between the substituent and the ring. A key correlation would be observed between the vinyl protons (H-1' and H-2') and the C-2 carbon of the benzothiophene ring, and also between the H-3 proton and C-2, unambiguously confirming that the ethenyl group is attached at the C-2 position. thermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural evidence.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. uni.lu For this compound, with a molecular formula of C₁₀H₈S, HRMS can confirm this composition by matching the measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). uni.lu This technique is definitive in differentiating between compounds with the same nominal mass but different elemental formulas.

Predicted HRMS Data for this compound (C₁₀H₈S) Based on a calculated monoisotopic mass of 160.03467 Da.

AdductChemical FormulaPredicted m/z
[M+H]⁺[C₁₀H₉S]⁺161.04195
[M+Na]⁺[C₁₀H₈SNa]⁺183.02389
[M]⁺[C₁₀H₈S]⁺160.03412

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique ideal for the analysis of volatile compounds like this compound. In a GC-MS analysis, the gas chromatograph first separates the components of a mixture. As this compound elutes from the GC column at a characteristic retention time, it enters the mass spectrometer. vscht.czspectroscopyonline.com The mass spectrometer then ionizes the molecule and detects the mass-to-charge ratio of the molecular ion and its various fragments. This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for positive identification. libretexts.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the bonds within a molecule. wikipedia.orgnih.gov The resulting spectra provide information about the functional groups present.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar, symmetric bonds. mdpi.comnih.gov Therefore, the C=C stretching of the vinyl group and the symmetric breathing modes of the aromatic rings would be expected to produce strong signals in the Raman spectrum. spectroscopyonline.commdpi.com The C-S bond vibration within the thiophene ring also gives rise to a characteristic Raman signal. The combination of IR and Raman data provides a comprehensive vibrational analysis of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For conjugated systems like "this compound," this technique provides valuable insights into the electronic structure and the effects of π-conjugation.

The UV-Vis spectrum of "this compound" is dominated by intense absorptions arising from π → π* transitions. uzh.ch In these transitions, an electron is promoted from a lower-energy bonding π molecular orbital to a higher-energy antibonding π* molecular orbital. The benzothiophene moiety itself is a chromophore with π → π* transitions. researchgate.net

The addition of the ethenyl group at the 2-position extends the system of conjugated π-electrons. This increased conjugation has a significant effect on the electronic transitions. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.orgyoutube.com According to the fundamental relationship E = hc/λ, a smaller energy gap (ΔE) results in the absorption of light at a longer wavelength (λ). youtube.com Therefore, "this compound" is expected to exhibit a bathochromic shift (a shift to longer wavelengths) in its absorption maximum (λ_max) compared to the unsubstituted benzothiophene core. elte.hu This phenomenon is a hallmark of extended π-systems and is crucial for tuning the optical properties of organic materials. libretexts.org

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent in which it is dissolved. This effect arises from differential solvation of the ground and excited electronic states of the molecule. For π-conjugated molecules, particularly those with a degree of charge separation or a significant change in dipole moment upon electronic excitation, solvatochromism can be pronounced. rsc.orgrsc.org

Studies on various thiophene and benzothiophene derivatives have demonstrated both positive (bathochromic shift with increasing solvent polarity) and negative (hypsochromic shift) solvatochromism. rsc.orgrsc.orgresearchgate.nettsijournals.com A bathochromic shift in the absorption spectrum upon increasing solvent polarity typically indicates that the excited state is more polar than the ground state, leading to stronger stabilizing interactions with polar solvent molecules. uomustansiriyah.edu.iq Conversely, a hypsochromic (blue) shift suggests the ground state is more polar. Investigating the solvatochromic behavior of "this compound" would involve recording its UV-Vis spectra in a range of solvents with varying polarities. The results would provide insight into the nature of its excited state and the change in its dipole moment upon photoexcitation.

Photoluminescence (PL) Spectroscopy for Emission Properties

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. It encompasses two main processes: fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). This technique is fundamental for characterizing the emissive properties of "this compound."

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted through fluorescence to the number of photons absorbed. libretexts.org A quantum yield approaching 1 indicates that nearly every absorbed photon results in the emission of a fluorescent photon, signifying a highly emissive compound. libretexts.org

The molecular structure and its environment heavily influence the quantum yield. libretexts.org Compounds with rigid, planar, and extended aromatic systems often exhibit significant fluorescence. libretexts.org Benzothiophene itself is known to be more emissive than its constituent benzene or thiophene rings. researchgate.net The introduction of substituents can dramatically alter the quantum yield. researchgate.netresearchgate.net For "this compound," the extended conjugation from the ethenyl group could enhance the fluorescence quantum yield compared to the parent heterocycle, although factors like increased vibrational freedom could also provide non-radiative decay pathways, potentially lowering the yield. The phosphorescence quantum yield (Φ_P) is similarly defined for the phosphorescence process. It is often lower than the fluorescence yield in fluid solutions at room temperature due to quenching of the long-lived triplet state. The specific quantum yields for "this compound" would need to be determined experimentally, but studies on related benzothiophene derivatives show a wide range of values, from weakly to strongly luminescent. rsc.orgresearchgate.net

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, purification, and analysis of "this compound" and its polymeric forms.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of organic compounds. For a relatively non-polar aromatic compound like "this compound," a reversed-phase HPLC method would be the most common approach.

In a typical reversed-phase setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Typical HPLC Parameters for Analysis of Aromatic Compounds:

ParameterDescriptionTypical Conditions for Aromatic Compounds
Stationary Phase The solid support within the column.C18 or C8 bonded silica (B1680970) gel is commonly used for non-polar aromatic compounds. helixchrom.com
Mobile Phase The solvent that carries the sample through the column.A mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the solvent composition is changed over time, is often employed for complex mixtures. wur.nlrsc.org
Detector The device used to detect the compound as it elutes from the column.A UV-Vis or Diode Array Detector (DAD) is ideal for aromatic compounds due to their strong UV absorbance. A fluorescence detector can also be used if the compound is fluorescent, offering higher sensitivity and selectivity. wur.nlrsc.org
Flow Rate The speed at which the mobile phase is pumped through the column.Typically in the range of 0.5 - 2.0 mL/min.
Temperature The temperature of the column during separation.Often controlled to ensure reproducibility. Room temperature or slightly elevated temperatures (e.g., 30-40 °C) are common.

By optimizing these parameters, a robust and reproducible HPLC method can be developed for the quantification of "this compound" and for monitoring its synthesis and reactions.

Should "this compound" be polymerized, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the essential technique for characterizing the resulting polymer, poly(this compound). GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution. sepscience.comwaters.com

The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

General GPC Parameters for Vinyl Polymer Characterization:

ParameterDescriptionTypical Conditions for Vinyl Polymers
Columns Packed with porous particles that separate molecules by size.A set of columns with a range of pore sizes to cover a broad molecular weight range. Polystyrene-divinylbenzene (PS-DVB) gels are common for organic-soluble polymers. researchgate.netresearchgate.net
Mobile Phase / Eluent A solvent that dissolves the polymer and carries it through the columns.Tetrahydrofuran (B95107) (THF) is a common solvent for many vinyl polymers. Other solvents like chloroform (B151607) or toluene (B28343) may also be used depending on the polymer's solubility. waters.com
Detector Detects the polymer as it elutes.A differential refractive index (RI) detector is a universal detector for polymers. UV-Vis, light scattering, and viscometer detectors can provide additional information about the polymer's structure and absolute molecular weight. waters.com
Calibration Relates elution time to molecular weight.Typically performed using narrow molecular weight standards of a known polymer, such as polystyrene or poly(methyl methacrylate). lcms.cz
Sample Preparation Dissolving the polymer in the mobile phase.Concentrations are typically low (e.g., 1-2 mg/mL) to avoid viscosity effects. The solution is filtered before injection.

GPC analysis would be critical for understanding how polymerization conditions affect the molecular weight and PDI of poly(this compound), which in turn influence the material's physical and mechanical properties.

Computational and Theoretical Studies of 2 Ethenyl 1 Benzothiophene and Derivatives

Electronic Structure Calculations (DFT, ab initio)

Electronic structure calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of conjugated systems. DFT is a widely used computational method that calculates the electronic structure of many-body systems by mapping the problem onto a simpler system of non-interacting electrons in an effective potential. Ab initio methods, on the other hand, are based on first principles of quantum mechanics without the use of experimental data.

HOMO-LUMO Energy Levels and Band Gap Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties. The HOMO energy level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and the optical and electronic properties of a molecule. lookchem.comgoogle.com A smaller gap generally corresponds to higher reactivity and easier electronic excitation. lookchem.com

In another study on unsymmetrical google.combenzothieno[3,2-b] google.combenzothiophene (B83047) (BTBT) derivatives, it was shown that the HOMO energy levels could be tuned by adding electron-donating or electron-withdrawing groups. google.com For example, electron-donating groups like methoxy (B1213986) (–OMe) raised the HOMO level, while electron-withdrawing groups like trifluoromethyl (–CF3) lowered it. google.com This principle suggests that the ethenyl group on the 1-benzothiophene core, being a π-donating group, would influence its HOMO and LUMO energies.

Table 1: Calculated HOMO-LUMO Energies and Band Gaps for Selected Thiophene-Based Derivatives

Compound/Derivative HOMO (eV) LUMO (eV) Band Gap (eV) Method Source
2,7-diBr-BTBT -6.230 -2.035 4.195 PBE0/6-311+G(2d,p)
2,7-diBr-BTBTDO (S-oxide) -6.658 -2.741 3.917 PBE0/6-311+G(2d,p)
2,7-diBr-BTBTTO (S,S-dioxide) -7.048 -3.218 3.830 PBE0/6-311+G(2d,p)
PBDTDPP Polymer -5.38 -3.58 1.80 DFT

This table presents data for related benzothiophene derivatives to illustrate electronic tuning principles, as specific data for 2-ethenyl-1-benzothiophene is not available in the searched literature.

Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals provides a visual representation of how electron density is distributed across a molecule. In conjugated systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings and the vinyl substituent. This delocalization is key to their potential use in organic electronics.

Studies on similar molecules confirm this expectation. For example, in 2,7-dibromo- google.combenzothieno[3,2-b] google.combenzothiophene (2,7-diBr-BTBT), the HOMO and LUMO are distributed across the entire π-conjugated core. Hole-electron analysis revealed that upon excitation, the sulfur atoms and adjacent carbons contribute significantly to the hole (the space left by the excited electron), while the electron is transferred to the rest of the molecule. Similarly, in ethynylthiophenes, the HOMO is a π-type orbital with electron density delocalized between the thiophene (B33073) ring and the ethynyl (B1212043) group. For this compound, it is expected that the HOMO would show significant electron density on both the benzothiophene ring system and the ethenyl C=C double bond, facilitating π-conjugation. The LUMO would also be a π* anti-bonding orbital distributed across this conjugated system.

Excitation Energies and Singlet/Triplet State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the energies of electronic excited states. These calculations can predict a molecule's absorption spectrum (e.g., UV-Vis) and characterize the nature of its excited states, such as singlet (spins paired) and triplet (spins parallel) states. The energy gap between the lowest singlet (S1) and triplet (T1) states is a critical parameter for photophysical applications like organic light-emitting diodes (OLEDs).

For conjugated molecules, the lowest energy electronic transitions are typically π → π* transitions. In the case of this compound, absorption of light would promote an electron from the HOMO to the LUMO. TD-DFT calculations on related systems, such as 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione, have been used to identify these π–π* transitions in their UV-visible spectra. First-principles TD-DFT calculations on hexaphenyl, another conjugated system, have been used to determine the energies of the first excited singlet state (S1) and the lowest triplet state (T1) to assess its potential for singlet fission. lookchem.com Similar computational approaches would be necessary to characterize the singlet and triplet excited states of this compound and predict its photophysical properties.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations are used to study the three-dimensional shapes of molecules and how they change over time. These studies are important for understanding physical properties and intermolecular interactions.

Rotational Barriers of the Ethenyl Group

The ethenyl group in this compound is connected to the benzothiophene core by a single bond, around which rotation can occur. The energy required to rotate this group is known as the rotational barrier. This barrier is determined by a combination of steric hindrance (repulsion between atoms) and electronic effects (changes in π-orbital overlap).

While no specific studies on the rotational barrier of the ethenyl group in this compound were found, research on similar systems provides a framework for how it would be studied. For example, the rotational barrier of the methyl group in 2-methylthiophene (B1210033) was determined both experimentally via microwave spectroscopy and computationally. The study found a V3 potential (the dominant term for a methyl rotor) of 197.73 cm⁻¹. For this compound, the rotational barrier would define the preference for a planar conformation, where the vinyl group is coplanar with the benzothiophene ring, versus a non-planar one. A planar conformation maximizes π-conjugation, which is generally energetically favorable, but steric interactions could introduce a twist. Ab initio studies on 2-halogenoethanols have shown that rotation barriers around C-C single bonds can be quite high, influencing which conformer is most stable.

Intermolecular Interactions in Solid State and Solution

In the solid state (crystals) and in solution, molecules of this compound would interact with each other and with solvent molecules. These intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and π-stacking, govern the material's bulk properties, including its crystal packing, solubility, and charge transport characteristics in thin films.

The crystal structures of two related benzothiophene derivatives have been analyzed, revealing the types of interactions that occur. The packing in these crystals was stabilized by various intermolecular contacts, including C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a phenyl ring on a neighboring molecule. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in a crystal. For this compound, π-π stacking between the flat benzothiophene ring systems of adjacent molecules would likely be a significant packing motif in the solid state, which is crucial for efficient charge transport in organic semiconductor applications. google.com

Reaction Mechanism Pathway Exploration and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions involving this compound and its derivatives. Through the use of quantum mechanical calculations, researchers can map out entire reaction pathways, identify key intermediates, and characterize the high-energy transition states that govern the speed and outcome of a reaction.

Computational Prediction of Reaction Selectivity

The prediction of regio- and site-selectivity is a cornerstone of synthetic chemistry, and computational models have become increasingly vital in this endeavor. nih.gov For reactions involving this compound, which possesses multiple reactive sites—the vinyl group and various positions on the benzothiophene ring—computational analysis can predict the most likely site of attack for a given reagent.

For instance, in electrophilic addition reactions to the ethenyl group, density functional theory (DFT) calculations can be employed to model the approach of an electrophile. By calculating the energies of the possible carbocation intermediates (formed by attack at the alpha or beta carbon of the vinyl group), the regioselectivity of the reaction can be determined. The more stable carbocation, typically predicted to be the one where the positive charge is better stabilized by the benzothiophene ring system, will indicate the favored reaction pathway.

Similarly, for reactions on the aromatic core, such as electrophilic aromatic substitution, computational models can predict the most favorable position of attack (e.g., C3, C4, C5, C6, or C7). This is achieved by calculating the energies of the sigma complexes (also known as Wheland intermediates) for substitution at each position. The position leading to the most stable intermediate is predicted to be the major product. These predictive capabilities are crucial for designing efficient and selective syntheses of functionalized this compound derivatives. nih.govresearchgate.net

Kinetic and Thermodynamic Parameters from DFT Calculations

Density Functional Theory (DFT) is a widely used computational method to determine the kinetic and thermodynamic parameters of chemical reactions. nih.gov By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed.

The activation energy (ΔG‡), which is the difference in free energy between the reactants and the transition state, is a key kinetic parameter that determines the reaction rate. A lower activation energy implies a faster reaction. For example, in a hypothetical cycloaddition reaction involving the ethenyl group of this compound, DFT calculations can be used to locate the transition state structure and calculate its energy, thereby predicting the feasibility and rate of the reaction under specific conditions.

A study on thiophene derivatives demonstrated the use of DFT with the B3LYP functional and 6-311++G(d,p) basis set to analyze the effect of temperature on thermodynamic parameters. plos.orgscispace.com It was observed that as temperature increases, the intensities of molecular vibrations increase, leading to a rise in heat capacity, entropy, and enthalpy. plos.orgscispace.com

Table 1: Hypothetical Thermodynamic Parameters for an Isomerization Reaction of a this compound Derivative (Illustrative Example)

ParameterValue (kcal/mol)
ΔH (Enthalpy Change)-5.2
ΔG‡ (Activation Energy)+15.8
ΔG (Gibbs Free Energy Change)-4.5

This table illustrates the type of data that can be obtained from DFT calculations. The values are hypothetical and serve as an example of how computational studies can quantify the energetic landscape of a reaction.

Design of Novel Derivatives with Tailored Electronic or Optical Properties

The inherent properties of the this compound scaffold can be fine-tuned through the strategic addition of functional groups. Computational modeling plays a pivotal role in the rational design of novel derivatives with specific, desired electronic or optical characteristics for applications in materials science and medicinal chemistry.

Structure-Property Relationship Elucidation through Modeling

Understanding the relationship between the molecular structure of a compound and its macroscopic properties is fundamental to materials design. Computational studies can systematically investigate how different substituents at various positions on the this compound core influence its electronic and optical properties. mdpi.com

For example, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. A study on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives showed that sulfur oxidation, an electron-withdrawing modification, significantly lowered both HOMO and LUMO energies. mdpi.com This, in turn, modifies the HOMO-LUMO gap, which is a key determinant of the molecule's color, conductivity, and reactivity.

Modeling studies on other heterocyclic systems have shown that strategic placement of substituents can enhance properties like charge carrier mobility or nonlinear optical response. mdpi.comnih.gov For this compound derivatives, computational analysis can predict how extending the π-conjugation, for example, by introducing aromatic substituents on the vinyl group, would affect the absorption and emission spectra, leading to materials with tailored photophysical properties. mdpi.com

Table 2: Predicted Effect of Substituents on the Electronic Properties of this compound (Illustrative)

Substituent at C5Predicted HOMO (eV)Predicted LUMO (eV)Predicted HOMO-LUMO Gap (eV)
-H (unsubstituted)-5.80-1.204.60
-NO₂ (EWG)-6.10-1.504.60
-OCH₃ (EDG)-5.65-1.154.50
-Br-5.95-1.354.60

This table provides an illustrative example of how computational chemistry can predict trends in electronic properties based on the nature of the substituent. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

In silico Screening of Modified Benzothiophene Systems

In silico screening involves the use of computational methods to evaluate large virtual libraries of compounds for a specific property or activity before committing to their synthesis. researchgate.netnih.gov This approach significantly accelerates the discovery of new functional materials and therapeutic agents.

For the development of novel this compound derivatives, a virtual library can be created by systematically varying the type and position of substituents on the parent molecule. These virtual compounds can then be subjected to high-throughput computational screening. For instance, if the goal is to design a new organic semiconductor, DFT calculations can be used to rapidly estimate the HOMO-LUMO levels, reorganization energies, and charge transfer integrals for each compound in the library. mdpi.com A study on 2,1,3-benzothiadiazole (B189464) derivatives used DFT to calculate HOMO and LUMO energy levels to assess their potential in optoelectronic devices. mdpi.com

Similarly, if the aim is to develop a new drug candidate, molecular docking simulations can be performed to predict the binding affinity of each derivative to a specific biological target, such as an enzyme or a receptor. nih.govresearchgate.net This allows for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing, saving considerable time and resources. mdpi.com

Emerging Research Directions and Future Outlook

Exploration of Bio-Inspired Applications

The field of bio-inspiration, or biomimetics, seeks to develop new technologies by emulating principles and systems found in nature. The unique electronic and structural characteristics of 2-ethenyl-1-benzothiophene make it a candidate for investigation in non-clinical, bio-inspired materials.

Artificial photosynthesis is a chemical process that mimics the natural process of photosynthesis to convert sunlight, water, and carbon dioxide into chemical fuels. wikipedia.org This process requires materials that can efficiently absorb light and facilitate the complex chemical reactions involved in water splitting and CO2 reduction. wikipedia.orgnih.gov The development of artificial photosynthetic systems is a critical area of research for sustainable energy production. wikipedia.orgumich.edu

While direct studies involving this compound in artificial photosynthesis are not yet prominent, the electronic properties of the benzothiophene (B83047) core suggest its potential as a component in larger photosensitizer systems. Porphyrins and other chromophores are often used in artificial reaction centers to absorb light and initiate electron transfer. nih.govbohrium.com The benzothiophene moiety, with its aromatic and sulfur-containing structure, could be explored as a building block for novel photosensitizers or as an ancillary component that modulates the electronic properties of the primary light-absorbing molecule.

The vinyl group of this compound offers a reactive site for polymerization or for grafting the molecule onto semiconductor surfaces, such as gallium nitride or silicon, which are used in some artificial photosynthesis devices. umich.edu This could allow for the creation of well-defined interfaces between the light-harvesting organic component and the catalytic inorganic substrate, a key factor in improving the efficiency of charge separation and transfer.

Component in Artificial PhotosynthesisPotential Role for this compound Derivative
PhotosensitizerAs a core component of a light-absorbing molecule or as a tuning group.
Surface ModifierTo anchor photosensitizers onto semiconductor surfaces via the vinyl group.
Electron RelayAs part of a larger conjugated system to facilitate electron transfer.

Biomimetic sensors are devices that mimic biological sensory mechanisms to detect and quantify chemical or physical stimuli. nih.govnih.gov These sensors often rely on molecular recognition elements that selectively bind to a target analyte. mdpi.com The development of new materials for these sensors is a rapidly growing field, with applications in environmental monitoring and industrial process control. nih.govmdpi.com

The structure of this compound suggests its potential use in the development of novel biomimetic sensor materials. The benzothiophene ring system can be functionalized to create specific binding sites for target molecules. Furthermore, the vinyl group allows for the incorporation of the molecule into polymer matrices or onto electrode surfaces, a common strategy in sensor design. mdpi.com For instance, vinyl-functionalized multi-walled carbon nanotubes have been used as a backbone for ion-imprinted polymers in electrochemical sensors for heavy metal detection. mdpi.com This approach could be adapted using this compound to create sensors for various analytes.

The development of sensor arrays, sometimes referred to as "electronic tongues" or "electronic noses," often employs materials that provide a pattern of responses to different analytes. frontiersin.org The electronic properties of this compound could be modulated through chemical modification, making it a candidate for inclusion in such arrays.

Sensor ComponentPotential Application of this compound
Recognition LayerAs a functionalizable platform for creating selective binding sites.
Transducer MaterialAs a component in a conductive polymer or hybrid material that changes its electronic properties upon analyte binding.
Polymer BackboneThe vinyl group allows for polymerization to form the sensor's structural matrix.

Integration into Multicomponent Systems for Enhanced Functionality

The properties of a single molecule can be significantly enhanced by incorporating it into a larger, more complex system. The future of this compound in materials science will likely involve its integration into hybrid and supramolecular structures.

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components to create new materials with enhanced or novel functionalities. researchgate.net These materials are synthesized by creating chemical bonds between the organic and inorganic phases. researchgate.net

The vinyl group of this compound is an ideal reactive handle for creating such hybrid materials. Through processes like hydrosilylation, the molecule could be covalently linked to a silica (B1680970) or other metal-oxide network. This would allow for the incorporation of the electronic properties of the benzothiophene core into a robust and stable inorganic matrix. Such hybrid materials could find applications in areas like catalysis, and as coatings with specific optical or electronic properties.

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Research has shown that vinyl groups can play a role in the formation of highly ordered supramolecular structures. For example, poly(4-(4-vinylphenylpyridine)) can self-assemble with dicarboxylic acids to form crystalline structures. rsc.org

Similarly, this compound could be a building block for supramolecular assemblies. The benzothiophene core can participate in π-π stacking interactions, while the vinyl group provides a site for polymerization or for linking to other molecules. By designing appropriate complementary molecules, it may be possible to create self-assembling systems with long-range order, leading to materials with interesting electronic and photophysical properties.

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for their application in advanced materials. This requires the use of a suite of sophisticated characterization techniques.

The characterization of novel benzothiophene derivatives typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm the chemical structure. Infrared (IR) spectroscopy is also used to identify characteristic vibrational modes of the functional groups present.

For more in-depth analysis, particularly of the electronic and photophysical properties, advanced techniques are necessary. The study of related vinyl-containing sulfur radicals has employed matrix-isolation IR and UV/Vis spectroscopy combined with quantum chemical computations to understand their electronic transitions and photochemistry. researchgate.net Similar approaches would be invaluable for characterizing the excited states and reactive intermediates of this compound.

When incorporated into larger systems, such as hybrid materials or supramolecular assemblies, a combination of spectroscopic and imaging techniques is required. X-ray diffraction (XRD) can be used to probe the crystalline structure of self-assembled materials, while electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), can provide information on the morphology of these systems at the nanoscale.

TechniqueInformation Obtained
¹H and ¹³C NMRMolecular structure and connectivity.
Mass SpectrometryMolecular weight and fragmentation pattern.
IR SpectroscopyPresence of functional groups.
UV/Vis SpectroscopyElectronic transitions and optical properties.
X-ray DiffractionCrystalline structure and ordering.
Electron MicroscopyMorphology and nanoscale structure.

Challenges and Opportunities in Scaling Up Synthesis and Material Production

For any promising new material to transition from the laboratory to industrial applications, a scalable and cost-effective synthesis route is paramount. While the synthesis of this compound and its subsequent polymerization can be achieved at the lab scale, significant challenges and opportunities exist in scaling up production.

Challenges:

Purification: Achieving the high purity required for electronic-grade materials can be challenging and expensive, often requiring techniques like sublimation or multiple recrystallizations. Impurities can act as charge traps, severely degrading device performance.

Regiocontrol: In the synthesis of substituted benzothiophenes, controlling the position of the substituents (regiocontrol) is crucial, as different isomers can have vastly different electronic properties.

Polymerization Control: Achieving a well-defined polymer with a narrow molecular weight distribution (low polydispersity index) is essential for reproducible material properties and device performance. Controlling the polymerization of vinyl monomers can be sensitive to reaction conditions.

Handling of Reagents: Some of the reagents used in the synthesis of heterocycles can be hazardous, toxic, or air-sensitive, requiring specialized equipment and handling procedures that can complicate large-scale production. organic-chemistry.org

Opportunities:

Process Optimization: There is significant scope for optimizing reaction conditions (catalyst, solvent, temperature, reaction time) to improve yields, reduce reaction times, and minimize the formation of byproducts.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer numerous advantages for scaling up, including better process control, improved safety, and potentially higher yields and purity.

Addressing these challenges through focused research and development will be critical for making this compound-based materials commercially viable.

Interdisciplinary Research Synergies and Collaborative Potential

The development and application of novel materials like this compound are inherently interdisciplinary endeavors. The full potential of this compound can only be realized through collaborations between researchers from various fields.

Chemistry and Materials Science: Synthetic chemists are needed to design and synthesize new derivatives of this compound with tailored properties. Materials scientists can then process these materials into thin films and devices, and characterize their structural, optical, and electronic properties.

Physics and Engineering: Physicists can develop theoretical models to understand the fundamental electronic processes in these materials and devices. Electrical engineers can then design, fabricate, and test novel electronic and optoelectronic devices, such as transistors, solar cells, and sensors.

Biology and Medicine: The benzothiophene scaffold is found in a number of biologically active molecules and pharmaceuticals. wikipedia.org This opens up possibilities for collaboration with biologists and medicinal chemists to explore the potential of this compound derivatives in applications such as biosensors, bioelectronics, and drug delivery. For example, the polymer could be functionalized with biorecognition elements to create highly sensitive and selective sensors for disease biomarkers.

Computational Science: Computational chemists and physicists can use modeling and simulation to predict the properties of new materials before they are synthesized, accelerating the discovery and design process. nih.gov

The intersection of these disciplines creates a fertile ground for innovation. For example, a collaboration between chemists, engineers, and biologists could lead to the development of flexible and biocompatible electronic devices for wearable health monitoring. Similarly, a partnership between materials scientists and physicists could result in the creation of highly efficient and stable organic solar cells. The versatility of the this compound platform makes it an ideal candidate for such synergistic research efforts.

Q & A

Q. What are the standard synthetic routes for 2-ethenyl-1-benzothiophene, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) or functionalization of pre-existing benzothiophene scaffolds. For example:

  • Step 1: Start with 1-benzothiophene derivatives (e.g., 2-bromo-1-benzothiophene) and employ palladium-catalyzed coupling with ethenyl boronic acids .
  • Step 2: Optimize reaction conditions (solvent, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. For instance, toluene at 80°C with Pd(PPh₃)₄ as a catalyst may reduce side reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol ensures high purity (>95%) .

Table 1: Representative Reaction Conditions

ReagentCatalystSolventYield (%)
2-Bromo-1-benzothiophenePd(PPh₃)₄Toluene78–85
Ethenyl boronic acidPd(OAc)₂/XPhosDMF/H₂O65–72

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include the ethenyl protons (δ 5.1–5.3 ppm, doublet) and benzothiophene aromatic protons (δ 7.2–7.8 ppm). Coupling constants (J = 10–12 Hz) confirm trans-configuration .
    • IR: Stretching vibrations at 1630 cm⁻¹ (C=C) and 750 cm⁻¹ (C-S) validate functional groups .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond lengths and angles. For example, C(2)-C(3) bond lengths typically measure 1.34 Å, confirming conjugation .

Table 2: Key Crystallographic Parameters (Example)

ParameterValue
Space groupP2₁/c
C(2)-C(3) bond length1.34 Å
Dihedral angle3.5° (thiophene vs. benzene)

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods with ≥100 fpm face velocity to minimize inhalation exposure. Install closed-system reactors for large-scale synthesis .
  • PPE: Nitrile gloves (0.1 mm thickness), ANSI-approved safety goggles, and flame-resistant lab coats. Respiratory protection (NIOSH-approved N95 mask) is required during powder handling .
  • First Aid: For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes. Monitor for delayed symptoms (e.g., respiratory irritation) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use Gaussian09 or ORCA to calculate HOMO/LUMO energies. The ethenyl group lowers LUMO (-1.8 eV) compared to unsubstituted benzothiophene (-1.5 eV), enhancing electrophilic reactivity .
  • Molecular Dynamics (MD): Simulate π-π stacking interactions in thin films (e.g., for organic semiconductors). AMBER force fields predict interplanar distances of 3.4 Å, correlating with XRD data .

Table 3: Computed vs. Experimental Electronic Properties

PropertyDFT PredictionExperimental (UV-Vis)
HOMO (eV)-5.3-5.1
LUMO (eV)-1.8-1.7

Q. What methodologies resolve contradictions between computational predictions and experimental data for this compound derivatives?

Methodological Answer:

  • Case Study: Discrepancies in regioselectivity (e.g., unexpected C-5 substitution in electrophilic reactions).
    • Step 1: Perform SC-XRD to confirm molecular geometry .
    • Step 2: Re-optimize DFT parameters (e.g., solvent models in COSMO-RS) to align with experimental conditions .
    • Step 3: Validate with 2D NMR (NOESY) to detect steric effects influencing reactivity .

Q. What role does this compound play in the development of organic semiconductors, and how is device performance evaluated?

Methodological Answer:

  • Application: Acts as a p-type semiconductor in organic field-effect transistors (OFETs). Spin-coated films (30–50 nm thickness) exhibit hole mobility >1.0 cm² V⁻¹ s⁻¹ under ambient conditions .
  • Device Testing:
    • Mobility Calculation: Use transfer curves (Vₕ = -40 V) and the formula:
      μ=2LWCi(IDVG)2\mu = \frac{2L}{WC_i} \left( \frac{\partial \sqrt{I_D}}{\partial V_G} \right)^2
      where LL = channel length, CiC_i = gate dielectric capacitance .
    • Stability Testing: Monitor Ion/Ioff ratios (\sim10⁷) over 100 cycles to assess environmental degradation .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethenyl-1-benzothiophene
Reactant of Route 2
2-ethenyl-1-benzothiophene

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